Product packaging for Sofosbuvir impurity D(Cat. No.:)

Sofosbuvir impurity D

Numéro de catalogue: B1150400
Poids moléculaire: 529.5 g/mol
Clé InChI: TTZHDVOVKQGIBA-BETQXWJISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sofosbuvir impurity D is the less active impurity of Sofosbuvir, Sofosbuvir is an active inhibitor of HCV RNA replication in the HCV replicon assay, demonstrates potent anti-hepatitis C virus (HCV) activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29FN3O9P B1150400 Sofosbuvir impurity D

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C22H29FN3O9P

Poids moléculaire

529.5 g/mol

Nom IUPAC

propan-2-yl (2S)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36-/m0/s1

Clé InChI

TTZHDVOVKQGIBA-BETQXWJISA-N

SMILES isomérique

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@H]1[C@@H]([C@]([C@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

SMILES canonique

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Origine du produit

United States

Foundational & Exploratory

Unveiling the Structure of Sofosbuvir Impurity D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, formation, and analytical characterization of Sofosbuvir impurity D, a critical process-related impurity in the synthesis of the direct-acting antiviral agent Sofosbuvir. Understanding the nature of this impurity is paramount for ensuring the quality, safety, and efficacy of the final drug product.

Chemical Identity and Structure

This compound is a diastereomer of Sofosbuvir, differing in the stereochemical configuration at the phosphorus atom. This subtle structural variance can significantly impact the molecule's biological activity and physicochemical properties.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name propan-2-yl (2S)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate--INVALID-LINK--
Molecular Formula C₂₂H₂₉FN₃O₉P--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 529.45 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 2743427-31-6 (Note: Some sources cite as N/A)--INVALID-LINK--

The structural relationship between Sofosbuvir and its Impurity D is depicted below. The key difference lies in the spatial arrangement of the substituents around the chiral phosphorus center.

G cluster_sofosbuvir Sofosbuvir (Active Pharmaceutical Ingredient) cluster_impurity_d This compound sofosbuvir Sofosbuvir (Sp-diastereomer) impurity_d Impurity D (Rp-diastereomer) sofosbuvir->impurity_d Diastereomers

Caption: Stereochemical relationship between Sofosbuvir and Impurity D.

Formation Pathway

This compound is a process-related impurity, meaning it is primarily formed during the synthesis of Sofosbuvir. The critical step leading to the formation of this diastereomer is the phosphoramidation of the nucleoside intermediate. This reaction creates a new stereocenter at the phosphorus atom. Without precise stereochemical control, a mixture of diastereomers (Sofosbuvir and Impurity D) can be produced.

G Nucleoside_Intermediate 2'-Deoxy-2'-fluoro-2'-C-methyluridine Coupling_Reaction Phosphoramidation Nucleoside_Intermediate->Coupling_Reaction Phosphoramidate_Reagent Phenyl (L-alaninyl) Isopropyl Ester Phosphorochloridate Phosphoramidate_Reagent->Coupling_Reaction Diastereomeric_Mixture Mixture of Sofosbuvir (Sp) and Impurity D (Rp) Coupling_Reaction->Diastereomeric_Mixture Purification Chromatographic Separation Diastereomeric_Mixture->Purification Sofosbuvir_API Sofosbuvir (API) Purification->Sofosbuvir_API Impurity_D_Isolated This compound Purification->Impurity_D_Isolated

Caption: General formation pathway of Sofosbuvir and Impurity D.

Achieving high diastereoselectivity in favor of the desired Sp-isomer (Sofosbuvir) is a key challenge in the manufacturing process and often involves the use of specific coupling agents, solvents, and temperature control.

Experimental Protocols for Characterization

Detailed experimental protocols for the synthesis and isolation of this compound are often proprietary. However, the characterization of this impurity relies on standard analytical techniques employed in the pharmaceutical industry. The following outlines the typical methodologies used.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

A stability-indicating reverse-phase HPLC method is essential for separating Sofosbuvir from its impurities, including Impurity D.

Table 2: Typical HPLC Method Parameters

ParameterTypical Conditions
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Column Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 10 µL

Experimental Workflow for HPLC Analysis:

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve_Sample Dissolve sample in diluent (e.g., Mobile Phase) Filter_Sample Filter through 0.45 µm filter Dissolve_Sample->Filter_Sample Inject_Sample Inject onto HPLC system Filter_Sample->Inject_Sample Separate_Components Separation on C18 column Inject_Sample->Separate_Components Detect_Peaks UV Detection at 260 nm Separate_Components->Detect_Peaks Integrate_Peaks Integrate peak areas Detect_Peaks->Integrate_Peaks Calculate_Purity Calculate % Purity and Relative Amounts Integrate_Peaks->Calculate_Purity

Caption: Workflow for HPLC analysis of Sofosbuvir and its impurities.

Spectroscopic Characterization

The definitive structural elucidation of this compound is achieved through a combination of spectroscopic techniques. While specific spectral data for Impurity D is not publicly available in detail, a Certificate of Analysis from a supplier would typically include the following.[1]

Table 3: Spectroscopic Data for Structural Confirmation

TechniqueInformation Provided
¹H NMR Provides information on the number and types of protons, their chemical environment, and connectivity. Key signals would be compared to those of Sofosbuvir to identify stereochemical differences.
¹³C NMR Shows the number and types of carbon atoms in the molecule.
³¹P NMR Crucial for confirming the stereochemistry at the phosphorus center, as the chemical shift will differ between the Sp and Rp diastereomers.
¹⁹F NMR Confirms the presence and environment of the fluorine atom.
Mass Spectrometry (MS) Determines the molecular weight and provides fragmentation patterns that help confirm the overall structure. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups in the molecule.

Note: The acquisition of this data requires sophisticated instrumentation and specialized expertise in spectral interpretation. The specific parameters for each experiment (e.g., solvent, instrument frequency) would be detailed in the Certificate of Analysis.

Conclusion

This compound is a critical process-related impurity that must be carefully monitored and controlled during the manufacturing of Sofosbuvir. Its identity as a diastereomer of the active pharmaceutical ingredient highlights the importance of stereoselective synthesis and robust analytical methods for ensuring drug quality. This guide provides a foundational understanding of the chemical structure, formation, and characterization of this compound for professionals in the pharmaceutical sciences.

References

Unveiling Sofosbuvir Impurity D: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the impurity profile of a drug substance is critical for ensuring its quality, safety, and efficacy. This technical guide provides an in-depth look at Sofosbuvir impurity D, a known process-related impurity of the direct-acting antiviral agent Sofosbuvir.

This document details the molecular characteristics of this compound, outlines general methodologies for its characterization, and presents a logical workflow for impurity identification and analysis.

Molecular Identity and Physicochemical Properties

This compound is chemically identified as (2S)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate. Its fundamental molecular and physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C22H29FN3O9P[1][2][3][4]
Molecular Weight 529.45 g/mol [1][4]
IUPAC Name propan-2-yl (2S)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[2]

Characterization and Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for the separation and quantification of Sofosbuvir and its impurities. A general reversed-phase HPLC (RP-HPLC) method is described below.

Methodology:

  • Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm particle size.

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (50:50 v/v) is used in an isocratic elution mode.

  • Detection: UV detection at a wavelength of 260 nm.

  • Flow Rate: 1.0 mL/min.

  • Data Analysis: LC solution software is utilized for data acquisition and analysis.

This method is designed to be simple, specific, precise, and accurate for the estimation of Sofosbuvir and its process-related impurities[2].

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

For the structural elucidation of impurities, mass spectrometry and nuclear magnetic resonance spectroscopy are indispensable tools.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition of the impurity, confirming its molecular formula[3].

NMR Spectroscopy: A suite of NMR experiments is used to definitively establish the chemical structure of the impurity. These include:

  • ¹H NMR (Proton NMR)

  • ¹³C NMR (Carbon-13 NMR)

  • ³¹P NMR (Phosphorus-31 NMR)

  • ¹⁹F NMR (Fluorine-19 NMR)

  • 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons.

For instance, quantitative ³¹P-NMR has been demonstrated as a valuable tool for determining the purity of organophosphorus compounds like Sofosbuvir, with dimethyl sulfoxide-d6 (DMSO-d6) being a suitable aprotic solvent for such analyses[5][6][7].

Logical Workflow for Impurity Identification and Characterization

The process of identifying and characterizing an impurity like this compound follows a systematic workflow. The diagram below illustrates the key stages involved, from initial detection to final structural confirmation.

G Workflow for Impurity Identification and Characterization cluster_0 Detection & Quantification cluster_1 Isolation cluster_2 Structural Elucidation A HPLC Analysis of Bulk Drug B Detection of Impurity Peak A->B C Quantification of Impurity B->C D Preparative HPLC C->D Impurity > Threshold E Fraction Collection D->E F Isolation of Pure Impurity E->F G Mass Spectrometry (MS) F->G H NMR Spectroscopy (1H, 13C, 31P, 19F, 2D) F->H I Structure Confirmation G->I H->I

Impurity Identification and Characterization Workflow

Synthesis and Formation

While a dedicated synthesis route for this compound is not detailed in the reviewed literature, it is understood to be a process-related impurity. Such impurities can arise during the synthesis of the active pharmaceutical ingredient (API) or through degradation of the final product under various stress conditions[8]. Forced degradation studies, which involve subjecting the drug substance to conditions such as acid and base hydrolysis, oxidation, and photolysis, are instrumental in identifying potential degradation products[1][3][9]. Although a Chinese patent describes a six-step preparation method for "Sofosbuvir impurities" with a purity exceeding 99%, it does not explicitly name or provide the specific reaction conditions for impurity D[10].

Conclusion

This compound is a well-characterized process-related impurity of Sofosbuvir. Its molecular formula and weight are established, and a robust framework of analytical methodologies exists for its detection, isolation, and structural elucidation. For professionals in drug development and quality control, a thorough understanding of this impurity is essential for maintaining the quality and safety standards of Sofosbuvir-containing drug products.

References

A Comprehensive Technical Guide to Sofosbuvir Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As a direct-acting antiviral agent, it functions as a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase. The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This technical guide provides an in-depth overview of a critical process-related impurity, Sofosbuvir Impurity D, focusing on its chemical identity, analytical methodologies for its assessment, and its relationship to the parent compound.

Chemical Identity of this compound

This compound is a diastereomer of Sofosbuvir. Due to the presence of multiple chiral centers in the Sofosbuvir molecule, several stereoisomers can be formed during its synthesis. Impurity D is one such stereoisomer that needs to be monitored and controlled in the final drug substance.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is:

propan-2-yl (2S)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate [1][2].

It is important to note that some sources may incorrectly identify other related substances as "Impurity D". The IUPAC name provided here is the most consistently reported and is supported by chemical databases and suppliers of pharmaceutical reference standards.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₂H₂₉FN₃O₉P[1]
Molecular Weight 529.45 g/mol [2]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in methanol, acetonitrile, DMSOGeneral knowledge

Formation Pathway

This compound is a process-related impurity, meaning it is formed during the manufacturing process of Sofosbuvir. As a diastereomer, its formation is a direct consequence of the stereochemistry of the starting materials and the degree of stereocontrol in the synthetic steps. The synthesis of Sofosbuvir involves the coupling of a chiral phosphoramidate (B1195095) moiety with a modified nucleoside, both of which contain chiral centers. If the coupling reaction is not perfectly stereospecific, a mixture of diastereomers, including Impurity D, can be formed.

G General Formation Pathway of Sofosbuvir Diastereomers cluster_reactants Starting Materials cluster_products Products Chiral Nucleoside Chiral Nucleoside Coupling Reaction Coupling Reaction Chiral Nucleoside->Coupling Reaction Chiral Phosphoramidate Chiral Phosphoramidate Chiral Phosphoramidate->Coupling Reaction Sofosbuvir (Desired Diastereomer) Sofosbuvir (Desired Diastereomer) Coupling Reaction->Sofosbuvir (Desired Diastereomer) This compound (Diastereomer) This compound (Diastereomer) Coupling Reaction->this compound (Diastereomer)

General formation of Sofosbuvir and its diastereomeric impurity.

Experimental Protocols for Analysis

The analysis of Sofosbuvir and its impurities, particularly diastereomers like Impurity D, requires highly specific and sensitive analytical methods. Chiral chromatography is the technique of choice for separating and quantifying stereoisomers. While specific pharmacopoeial methods are often proprietary, the following outlines a general experimental protocol based on published literature for the analysis of Sofosbuvir and its related substances.

1. High-Performance Liquid Chromatography (HPLC) Method for Chiral Separation

This method is designed to separate Sofosbuvir from its diastereomeric impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A chiral stationary phase (CSP) column is essential for the separation of diastereomers. Common choices include polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives).

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio needs to be optimized to achieve adequate separation.

  • Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

  • Column Temperature: The column is usually maintained at a constant temperature, for instance, 25°C, to ensure reproducible results.

  • Detection: UV detection at a wavelength where Sofosbuvir and its impurities have significant absorbance, typically around 260 nm.

  • Sample Preparation: The sample is dissolved in a suitable solvent, usually the mobile phase or a component of the mobile phase, to a known concentration.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

LC-MS can be used for the definitive identification and sensitive quantification of this compound.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for separation. The chromatographic conditions would be similar to the HPLC method described above, with a focus on achieving good separation before introduction into the mass spectrometer.

  • Mass Spectrometer: A mass spectrometer, such as a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), is used for detection.

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used for Sofosbuvir and its impurities.

  • Data Acquisition: For quantification, Multiple Reaction Monitoring (MRM) is a highly sensitive and selective technique used with triple quadrupole mass spectrometers. For structural elucidation, high-resolution mass spectrometry provides accurate mass measurements.

Quantitative Data

Specific quantitative limits for this compound are established by regulatory agencies and are part of the manufacturer's confidential drug master file. This information is not publicly available. However, for any pharmaceutical product, the levels of impurities are strictly controlled to ensure the safety and efficacy of the drug. The limits are determined based on toxicological studies and the manufacturing process capability.

Conclusion

This compound is a critical process-related impurity that must be carefully monitored and controlled in the production of Sofosbuvir. Its identity as a diastereomer necessitates the use of specific chiral analytical techniques for its separation and quantification. This guide provides a foundational understanding of this compound for researchers and professionals in the pharmaceutical industry, highlighting its chemical nature, formation, and the analytical strategies for its control. Adherence to stringent quality control measures is essential to ensure the purity, safety, and efficacy of Sofosbuvir for patients with Hepatitis C.

References

Physicochemical Properties of Sofosbuvir Impurity D: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Sofosbuvir impurity D. Due to the limited availability of specific experimental data for this particular impurity in the public domain, this guide also includes generalized experimental protocols for the characterization of pharmaceutical impurities, in accordance with industry standards and regulatory guidelines.

Introduction to this compound

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. As with any synthesized active pharmaceutical ingredient (API), impurities can arise during the manufacturing process or upon storage. This compound is one such impurity that requires careful monitoring and characterization to ensure the safety and efficacy of the final drug product. Understanding its physicochemical properties is crucial for developing analytical methods for its detection and control, as well as for assessing its potential impact.

Physicochemical Data

The following table summarizes the available physicochemical data for this compound. It is important to note that while basic molecular information is readily available, specific experimental data such as melting point, boiling point, and pKa have not been found in publicly accessible scientific literature. The provided data is a combination of information from various chemical databases and supplier specifications.

PropertyValueSource(s)
Chemical Name propan-2-yl (2S)-2-{[({(2S,3S,4S,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy}(phenoxy)phosphoryl]amino}propanoate[1][2]
Molecular Formula C22H29FN3O9P[1][2]
Molecular Weight 529.45 g/mol [1][2]
Monoisotopic Mass 529.16254467 Da[2]
Appearance Reported as a solid[3]
XLogP3-AA (Computed) 1[2]
Hydrogen Bond Donor Count (Computed) 3[2]
Hydrogen Bond Acceptor Count (Computed) 10[2]
Rotatable Bond Count (Computed) 11[2]
SMILES CC(C)OC(=O)--INVALID-LINK--N--INVALID-LINK--(OC[C@@H]1O--INVALID-LINK----INVALID-LINK--(F)[C@H]1O)OC1=CC=CC=C1[1]
InChI InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36-/m0/s1[1]
InChIKey TTZHDVOVKQGIBA-BETQXWJISA-N[1]
Melting Point Data not publicly available
Boiling Point Data not publicly available
Solubility Data not publicly available
pKa Data not publicly available

Logical Workflow for Impurity Identification and Characterization

The identification and characterization of a pharmaceutical impurity like this compound follows a logical workflow as outlined by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][4][5][6] The following diagram illustrates this general process.

impurity_workflow cluster_detection Detection & Quantification cluster_identification Identification cluster_characterization Characterization & Control detection Impurity Detection (e.g., HPLC, UPLC) quantification Quantification vs. Thresholds (ICH Q3A/B) detection->quantification Impurity peak observed isolation Isolation (e.g., Preparative HPLC) quantification->isolation Exceeds Identification Threshold (>0.1%) toxicology Toxicological Assessment (if required) quantification->toxicology Exceeds Qualification Threshold structure_elucidation Structure Elucidation (MS, NMR) isolation->structure_elucidation physchem Physicochemical Characterization structure_elucidation->physchem control Establish Control Strategy (Specification Setting) physchem->control toxicology->control end End: Impurity Controlled in Final Product control->end start Start: Analytical Method Development start->detection

Caption: Logical workflow for pharmaceutical impurity management.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of a specific pharmaceutical impurity are often proprietary. However, the following sections describe standard methodologies that are widely used in the pharmaceutical industry for such characterizations.

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

A stability-indicating HPLC method is the cornerstone for the analysis of impurities.

  • Instrumentation: A standard HPLC or UPLC system equipped with a UV or PDA detector.

  • Column: A C18 reversed-phase column is commonly used for nucleotide analogs. For example, an Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) column has been reported for the analysis of Sofosbuvir and its impurities.[7]

  • Mobile Phase: A gradient elution is often employed to separate the main component from its impurities. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like acetonitrile.[7]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The wavelength should be selected based on the UV absorbance maximum of the impurity. For Sofosbuvir and its related compounds, 260 nm is a common detection wavelength.[7]

  • Sample Preparation: A stock solution of the impurity standard is prepared in a suitable solvent (e.g., methanol (B129727) or a mixture of the mobile phase components). This is then diluted to various concentrations to establish a calibration curve for quantification.

  • Validation: The method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[8][9][10]

Melting Point Determination
  • Instrumentation: A digital melting point apparatus.

  • Procedure:

    • A small, dry sample of the purified impurity is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a controlled rate.

    • The temperature range from the appearance of the first liquid droplet to the complete melting of the sample is recorded as the melting point.

Solubility Determination
  • Instrumentation: A thermostatically controlled shaker, analytical balance, and a suitable analytical technique for quantification (e.g., HPLC-UV).

  • Procedure (Equilibrium Solubility Method):

    • An excess amount of the solid impurity is added to a known volume of the solvent of interest (e.g., water, buffers at different pH values, organic solvents).

    • The mixture is agitated in a thermostatically controlled shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The suspension is filtered to remove the undissolved solid.

    • The concentration of the dissolved impurity in the filtrate is determined using a validated analytical method like HPLC-UV.

pKa Determination
  • Instrumentation: A potentiometer with a pH electrode or a UV-Vis spectrophotometer.

  • Procedure (Potentiometric Titration):

    • A known amount of the impurity is dissolved in a suitable solvent (often a co-solvent system like water-methanol if aqueous solubility is low).

    • The solution is titrated with a standardized solution of a strong acid or base.

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

  • Procedure (UV-Vis Spectrophotometry):

    • The UV-Vis spectrum of the impurity is recorded in a series of buffers with different pH values.

    • Changes in the absorbance at a specific wavelength, corresponding to the ionization of a functional group, are monitored.

    • The pKa is calculated from the plot of absorbance versus pH.

Conclusion

While specific experimental physicochemical data for this compound are not widely published, this guide provides the foundational chemical and computed properties available. The logical workflow and generalized experimental protocols presented herein offer a robust framework for the characterization of this and other pharmaceutical impurities. Adherence to these systematic approaches, guided by regulatory frameworks like the ICH guidelines, is essential for ensuring the quality, safety, and efficacy of pharmaceutical products. For definitive characterization, these general protocols would need to be specifically adapted and validated for this compound.

References

In-Depth Technical Guide to the Spectral Data Analysis of a Sofosbuvir Degradation Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for a significant degradation product of Sofosbuvir, a key antiviral medication. Due to the limited availability of public data for the specific entity designated "Sofosbuvir Impurity D," this document will focus on a well-characterized acidic degradation product, as detailed in the scientific literature. The methodologies and data interpretation presented here serve as a robust framework for the analysis of Sofosbuvir impurities.

Introduction to Sofosbuvir and Its Impurities

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. As a prodrug, it is converted in the body to its active form, which inhibits the viral RNA polymerase. The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Degradation of the API under various stress conditions (such as acidic, basic, or oxidative environments) can lead to the formation of impurities that may have different pharmacological or toxicological profiles. Therefore, the identification and characterization of these impurities are essential aspects of drug development and quality control.

This guide will delve into the analytical techniques used to elucidate the structure of a prominent acid-induced degradation product of Sofosbuvir, providing a practical example of impurity spectral data analysis.

Spectral Data Summary

The following tables summarize the quantitative spectral data obtained for the acidic degradation product of Sofosbuvir.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data
ParameterObserved Value
Ionization ModePositive
Molecular Ion[M+H]⁺
m/z417.0843
Molecular FormulaC₁₆H₁₉FN₂O₈P
Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityAssignment
7.650dH-2
5.483dH-6

Note: A complete peak list was not publicly available. The provided data points are illustrative of the key signals discussed in the source literature.

Table 3: ¹³C NMR Spectral Data (DMSO-d₆)

Detailed ¹³C NMR chemical shift data for this specific degradation product is not fully available in the public domain. However, analysis would typically involve comparing the spectrum to that of Sofosbuvir to identify shifts indicative of structural changes, particularly around the phosphate (B84403) and ribose moieties.

Table 4: Infrared (IR) Spectroscopy Data (KBr Pellet)
Wavenumber (cm⁻¹)Functional Group Assignment
3401.61Amine (N-H stretch)
1710.93Keto (C=O stretch)

This represents a partial list of key vibrational frequencies.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the characterization of Sofosbuvir degradation products.

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation : Orbitrap Mass Spectrometer

  • Sample Preparation : The isolated impurity was dissolved in a suitable solvent, typically a mixture of acetonitrile (B52724) and water with 0.1% formic acid, to a concentration of approximately 10 µg/mL.

  • Ionization Source : Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer : The instrument was operated in high-resolution mode to acquire accurate mass data.

  • Data Acquisition : Data was acquired over a mass range of m/z 100-600. The high-resolution data allows for the determination of the elemental composition of the molecular ion and its fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : 400 MHz NMR Spectrometer

  • Sample Preparation : Approximately 5-10 mg of the isolated impurity was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • ¹H NMR : Proton NMR spectra were acquired to determine the number of different types of protons and their connectivity. D₂O exchange experiments were performed to identify exchangeable protons (e.g., -OH, -NH).

  • ¹³C NMR : Carbon-13 NMR spectra were recorded to identify the number of different types of carbon atoms in the molecule.

  • 2D NMR (HSQC, HMBC) : Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments were conducted to establish correlations between directly bonded and long-range coupled protons and carbons, respectively. This is crucial for assigning the chemical structure.

  • ³¹P and ¹⁹F NMR : Given the presence of phosphorus and fluorine in Sofosbuvir, ³¹P and ¹⁹F NMR spectra were also acquired to provide further structural information about the environment of these nuclei.

Infrared (IR) Spectroscopy
  • Instrumentation : FT-IR Spectrophotometer

  • Sample Preparation : A small amount of the solid impurity was mixed with potassium bromide (KBr) powder and pressed into a thin pellet.

  • Data Acquisition : The IR spectrum was recorded over the range of 4000-400 cm⁻¹. The resulting spectrum reveals the presence of specific functional groups in the molecule based on their characteristic vibrational frequencies.

Visualized Workflows and Relationships

Experimental Workflow for Impurity Analysis

G Experimental Workflow for Sofosbuvir Impurity Analysis cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Structure Elucidation Forced_Degradation Forced Degradation of Sofosbuvir (Acid, Base, Oxidation) Isolation Isolation of Impurity (e.g., Preparative HPLC) Forced_Degradation->Isolation HRMS HRMS Analysis Isolation->HRMS Determine Molecular Formula NMR NMR Spectroscopy (1H, 13C, 2D, 31P, 19F) Isolation->NMR Determine Connectivity IR IR Spectroscopy Isolation->IR Identify Functional Groups Structure_Elucidation Structure Elucidation HRMS->Structure_Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation

Caption: Workflow for Sofosbuvir impurity analysis.

Logical Relationship for Structure Elucidation

G Logical Relationship of Spectral Data in Structure Elucidation HRMS HRMS Data (m/z 417.0843) Proposed_Structure Proposed Structure of Acid Degradation Product HRMS->Proposed_Structure Confirms Molecular Formula (C16H18FN2O8P) NMR_1H 1H NMR Data (Chemical Shifts, Multiplicities) NMR_1H->Proposed_Structure Identifies Proton Environments and Connectivity NMR_2D 2D NMR Data (HSQC, HMBC) NMR_2D->Proposed_Structure Confirms C-H Framework and Long-Range Correlations IR IR Data (Functional Groups) IR->Proposed_Structure Confirms Presence of C=O and N-H Groups

Caption: Data integration for structure elucidation.

Conclusion

The comprehensive analysis of spectral data from HRMS, NMR, and IR spectroscopy is indispensable for the accurate identification and characterization of Sofosbuvir impurities. By integrating the information from these orthogonal analytical techniques, researchers and drug development professionals can confidently elucidate the structures of unknown degradation products. This ensures the quality, safety, and efficacy of the final pharmaceutical product. The methodologies and data presented in this guide provide a foundational understanding of the processes involved in the spectral analysis of Sofosbuvir and its related substances.

Stability Characteristics of Sofosbuvir Impurity D: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stability characteristics of a significant Sofosbuvir degradation product, herein referred to as Sofosbuvir Impurity D. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, experimental protocols, and pathway visualizations to support further investigation and formulation development. The information presented is synthesized from published forced degradation studies of Sofosbuvir.

While the compendial naming of Sofosbuvir impurities can vary, for the purposes of this guide, this compound is identified as the oxidative degradation product with a molecular formula of C₂₂H₂₉FN₃O₉P and a molecular weight of approximately 529.45 g/mol [1]. It is critical to note that forced degradation studies have identified a closely related oxidative degradant with a molecular weight of 527.15 (C₂₂H₂₇FN₃O₉P), suggesting a potential for ambiguity in nomenclature across different studies[2]. This guide will focus on the conditions leading to the formation of this specific, well-characterized oxidative impurity.

Summary of Stability and Degradation Profile

Forced degradation studies, conducted in accordance with ICH guidelines, reveal that Sofosbuvir is susceptible to degradation under oxidative, acidic, and basic stress conditions[2][3]. Conversely, the parent drug demonstrates notable stability under thermal and photolytic stress[2][3]. This compound, in particular, has been identified as a product of oxidative stress.

The tables below summarize the quantitative data from forced degradation studies that lead to the formation of Sofosbuvir impurities, including the oxidative degradant of interest.

Table 1: Summary of Forced Degradation Studies on Sofosbuvir
Stress ConditionReagent/ParametersDurationDegradation of Sofosbuvir (%)Oxidative Impurity (Impurity D) Formation (%)Reference
Oxidative 30% H₂O₂ at 80°C2 daysSlight0.79[2]
Oxidative 3% H₂O₂7 days19.02Not specified[3]
Acid Hydrolysis 1N HCl at 80°C (reflux)10 hours8.66Not formed[2]
Acid Hydrolysis 0.1N HCl at 70°C6 hours23Not formed[3]
Base Hydrolysis 0.5N NaOH at 60°C24 hours45.97Not formed[2]
Base Hydrolysis 0.1N NaOH at 70°C10 hours50Not formed[3]
Thermal 50°C21 daysNo degradationNot formed[3]
Photolytic Direct sunlight21 daysNo degradationNot formed[3]
Photolytic 254 nm UV light24 hoursNo degradationNot formed[2]

Experimental Protocols

Detailed methodologies for the key experiments that induce the formation of this compound and other related substances are provided below. These protocols are based on published stability-indicating assay methods.

Oxidative Degradation Protocol
  • Sample Preparation: 200 mg of Sofosbuvir is dissolved in 5 mL of 30% hydrogen peroxide (H₂O₂)[2].

  • Stress Condition: The solution is maintained at 80°C for two days[2].

  • Sample Processing: The resulting solution is evaporated to yield a solid residue, which is then redissolved in 5 mL of a 50:50 mobile phase (acetonitrile and 0.1% formic acid buffer) for analysis[2].

  • Analysis: The sample is analyzed using a validated stability-indicating UPLC method with PDA detection at 260 nm[2].

Acidic Degradation Protocol
  • Sample Preparation: 200 mg of Sofosbuvir is dissolved in 5 mL of 1N hydrochloric acid (HCl)[2].

  • Stress Condition: The solution is refluxed at 80°C for 10 hours[2].

  • Sample Processing: The degraded sample is neutralized with an ammonium (B1175870) bicarbonate solution. The neutralized solution is then lyophilized to obtain a crude solid sample, which is subsequently dissolved in 4 mL of a 50:50 mobile phase[2].

  • Analysis: The sample is subjected to analysis by a validated UPLC method[2].

Alkaline Degradation Protocol
  • Sample Preparation: 200 mg of Sofosbuvir is dissolved in 5 mL of 0.5N sodium hydroxide (B78521) (NaOH)[2].

  • Stress Condition: The solution is maintained at 60°C for 24 hours[2].

  • Sample Processing: The degraded sample is neutralized with HCl solution. The resultant solution is evaporated to obtain a free solid, which is then dissolved in 5 mL of a 50:50 mobile phase[2].

  • Analysis: The sample is analyzed using a validated UPLC method[2].

Visualizations

The following diagrams illustrate the experimental workflow for forced degradation studies and the logical relationship of Sofosbuvir's stability under various stress conditions.

G Experimental Workflow for Forced Degradation of Sofosbuvir cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results start Sofosbuvir Bulk Drug acid Acid Hydrolysis (1N HCl, 80°C, 10h) start->acid base Base Hydrolysis (0.5N NaOH, 60°C, 24h) start->base oxidative Oxidative Stress (30% H2O2, 80°C, 2 days) start->oxidative thermal Thermal Stress (50°C, 21 days) start->thermal photolytic Photolytic Stress (UV light, 24h) start->photolytic neutralize Neutralization & Dissolution acid->neutralize base->neutralize oxidative->neutralize analysis UPLC/HPLC Analysis thermal->analysis photolytic->analysis neutralize->analysis degradation Degradation Products Identified analysis->degradation no_degradation No Significant Degradation analysis->no_degradation

Caption: Workflow for forced degradation studies of Sofosbuvir.

G Stability Profile of Sofosbuvir cluster_unstable Unstable Conditions cluster_stable Stable Conditions sofo Sofosbuvir acid Acidic sofo->acid Degrades base Basic sofo->base Degrades oxidative Oxidative sofo->oxidative Degrades thermal Thermal sofo->thermal Stable photolytic Photolytic sofo->photolytic Stable impurity_d This compound (Oxidative Degradant) oxidative->impurity_d Forms Impurity D

Caption: Stability of Sofosbuvir under different stress conditions.

Conclusion

The stability of Sofosbuvir is compromised under oxidative, acidic, and basic conditions, leading to the formation of various degradation products. This compound, an oxidative degradant, is formed under specific oxidative stress conditions. Understanding the formation pathways and stability characteristics of such impurities is paramount for the development of stable pharmaceutical formulations and robust analytical methods for quality control. The data and protocols presented in this guide serve as a valuable resource for professionals engaged in the research and development of Sofosbuvir-based therapeutics.

References

Sofosbuvir Impurity D: An In-depth Technical Guide on its Formation as a Degradation Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sofosbuvir impurity D, a critical process-related impurity and potential degradation product of the direct-acting antiviral agent, Sofosbuvir. This document delves into the conditions leading to its formation, supported by quantitative data from forced degradation studies. Detailed experimental protocols and visual representations of metabolic pathways and analytical workflows are included to support research and drug development activities in this area.

Introduction to Sofosbuvir and its Impurities

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As a nucleotide analog prodrug, it undergoes intracellular metabolism to its active triphosphate form, which then inhibits the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1][2] The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Impurities can arise during synthesis or through degradation of the drug substance under various environmental conditions.

This compound is identified as the (S)-diastereomer of Sofosbuvir at the phosphorus center. While being a process-related impurity, its potential to form as a degradant under certain stress conditions warrants a thorough understanding for formulation development and stability studies.

Forced Degradation Studies of Sofosbuvir

Forced degradation studies are essential for identifying potential degradation products and pathways, thus establishing the stability-indicating nature of analytical methods. Sofosbuvir has been subjected to a range of stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acidic, basic, oxidative, thermal, and photolytic stress.

Summary of Quantitative Degradation Data

The following tables summarize the quantitative data from various forced degradation studies on Sofosbuvir, highlighting the conditions under which degradation occurs and the extent of that degradation.

Table 1: Summary of Sofosbuvir Degradation under Various Stress Conditions

Stress ConditionReagent/ParameterDurationTemperatureExtent of Degradation (%)Degradation Products Identified (m/z)Reference
Acid Hydrolysis0.1N HCl6 hours70°C23%DP I (m/z 488)[3]
Acid Hydrolysis1N HCl10 hours80°C (reflux)8.66%(R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate (B84403) (m/z 416.08)[2]
Alkaline Hydrolysis0.1N NaOH10 hours70°C50%DP II (m/z 393.3)[3]
Alkaline Hydrolysis0.5N NaOH24 hours60°C45.97%Impurity-A (m/z 453.13), Impurity-B (m/z 411.08)[2]
Oxidative Degradation3% H₂O₂7 daysRoom Temp.19.02%DP III (m/z 393)[3]
Oxidative Degradation30% H₂O₂2 days80°C0.79%(S)-isopropyl 2-((S)-(((2R,4S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyl-3-oxotetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate (m/z 527.15)[2]
Thermal Degradation-21 days50°CNo degradation-[3]
Photolytic DegradationSunlight21 days-No degradation-[3]
Photolytic Degradation254 nm UV light24 hours-No degradation-[2]

DP = Degradation Product

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for the key experiments cited in the degradation of Sofosbuvir.

General Procedure for Stress Studies

A stock solution of Sofosbuvir (e.g., 1 mg/mL) is typically prepared in a suitable solvent such as methanol. Aliquots of this stock solution are then subjected to the various stress conditions. After the specified duration, the solutions are neutralized (if necessary), diluted to a suitable concentration (e.g., 50 µg/mL), and analyzed by a stability-indicating HPLC or UPLC method.[2][3]

Acid Hydrolysis Protocol
  • Preparation of Acidic Solution: To an aliquot of the Sofosbuvir stock solution, add an equal volume of 0.2N HCl to achieve a final concentration of 0.1N HCl.[3] For more stringent conditions, dissolve approximately 200 mg of Sofosbuvir directly in 5 mL of 1N HCl.[2]

  • Stress Application: Reflux the solution at a specified temperature (e.g., 70°C for 6 hours or 80°C for 10 hours).[2][3]

  • Neutralization and Sample Preparation: After cooling, neutralize the solution with an appropriate volume of NaOH solution. Dilute the neutralized solution with the mobile phase or a suitable solvent to the target concentration for analysis.[3]

Alkaline Hydrolysis Protocol
  • Preparation of Alkaline Solution: To an aliquot of the Sofosbuvir stock solution, add an equal volume of 0.2N NaOH to achieve a final concentration of 0.1N NaOH.[3] For alternative conditions, dissolve Sofosbuvir in 0.5N NaOH.[2]

  • Stress Application: Reflux the solution at a specified temperature (e.g., 70°C for 10 hours) or maintain at a controlled temperature (e.g., 60°C for 24 hours).[2][3]

  • Neutralization and Sample Preparation: After cooling, neutralize the solution with an appropriate volume of HCl solution. Dilute the neutralized solution to the target concentration for analysis.[3]

Oxidative Degradation Protocol
  • Preparation of Oxidative Solution: Add an appropriate volume of hydrogen peroxide (e.g., 3% or 30% H₂O₂) to an aliquot of the Sofosbuvir stock solution.[2][3]

  • Stress Application: Store the solution at room temperature for a specified period (e.g., 7 days) or heat at an elevated temperature (e.g., 80°C for 2 days).[2][3]

  • Sample Preparation: Dilute the solution to the target concentration for analysis.[3]

Thermal Degradation Protocol
  • Stress Application: Keep the solid drug substance or a solution of the drug in a temperature-controlled oven at a specified temperature (e.g., 50°C) for an extended period (e.g., 21 days).[3]

  • Sample Preparation: If a solid was used, dissolve it in a suitable solvent. Dilute the solution to the target concentration for analysis.

Photolytic Degradation Protocol
  • Stress Application: Expose the solid drug substance or a solution of the drug to sunlight or a UV light source (e.g., 254 nm) for a specified duration (e.g., 21 days for sunlight, 24 hours for UV light).[2][3]

  • Sample Preparation: If a solid was used, dissolve it in a suitable solvent. Dilute the solution to the target concentration for analysis.

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic activation pathway of Sofosbuvir and a typical experimental workflow for the analysis of its impurities.

Sofosbuvir Metabolic Activation Pathway

Sofosbuvir is a prodrug that must be metabolized intracellularly to its pharmacologically active form, GS-461203. This multi-step process involves hydrolysis and phosphorylation.

Sofosbuvir_Metabolism Sofosbuvir Sofosbuvir Metabolite_X Metabolite X (Intermediate) Sofosbuvir->Metabolite_X Carboxylesterase 1 (CES1) / Cathepsin A GS_331007_MP GS-331007 Monophosphate Metabolite_X->GS_331007_MP Histidine Triad Nucleotide-Binding Protein 1 (HINT1) GS_461203 GS-461203 (Active Triphosphate) GS_331007_MP->GS_461203 UMP-CMP Kinase & NDP Kinase GS_331007 GS-331007 (Inactive Metabolite) GS_331007_MP->GS_331007 Dephosphorylation HCV_RNA_Polymerase HCV NS5B RNA Polymerase GS_461203->HCV_RNA_Polymerase Incorporation Chain_Termination Chain Termination & Inhibition of Viral Replication HCV_RNA_Polymerase->Chain_Termination

Sofosbuvir's intracellular activation pathway.
Experimental Workflow for Impurity Analysis

The analysis of Sofosbuvir and its degradation products typically involves a systematic workflow from sample preparation to data analysis.

Impurity_Analysis_Workflow cluster_stress Forced Degradation cluster_analysis Analytical Characterization cluster_outcome Results and Interpretation Acid Acid Hydrolysis HPLC HPLC / UPLC Analysis Acid->HPLC Base Alkaline Hydrolysis Base->HPLC Oxidation Oxidative Degradation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photolytic Degradation Photo->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS For structural information Quant Impurity Quantification HPLC->Quant NMR NMR Spectroscopy LCMS->NMR For definitive structure ID Impurity Identification LCMS->ID NMR->ID Pathway Degradation Pathway Elucidation ID->Pathway Sofosbuvir_Sample Sofosbuvir API / Formulation Sofosbuvir_Sample->Acid Sofosbuvir_Sample->Base Sofosbuvir_Sample->Oxidation Sofosbuvir_Sample->Thermal Sofosbuvir_Sample->Photo

Workflow for Sofosbuvir impurity analysis.

Conclusion

This technical guide has detailed the nature of this compound and its relationship to the degradation of Sofosbuvir under various stress conditions. The provided quantitative data, experimental protocols, and visual diagrams offer a robust resource for researchers and professionals in the pharmaceutical industry. A thorough understanding of the degradation pathways of Sofosbuvir is critical for the development of stable formulations and robust analytical methods, ultimately ensuring the quality, safety, and efficacy of this vital antiviral medication.

References

Methodological & Application

Application Note: High-Sensitivity UPLC-MS/MS for the Quantification of Sofosbuvir Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This application note presents a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Sofosbuvir impurity D in drug substance samples. The method utilizes a rapid chromatographic separation on a C18 column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The protocol described herein is suitable for the accurate and precise measurement of this compound at trace levels, meeting the stringent requirements for impurity profiling in pharmaceutical development and quality control.

Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety and efficacy. This compound, propan-2-yl (2S)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, is a potential process-related impurity or degradation product.[1] A robust analytical method for its quantification is therefore essential. This application note details a UPLC-MS/MS method developed and validated for this purpose.

Experimental

Instrumentation
  • UPLC System: Waters ACQUITY UPLC H-Class

  • Mass Spectrometer: Waters Xevo TQ-S micro

  • Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

Chemicals and Reagents
  • This compound reference standard

  • Sofosbuvir reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

UPLC Conditions
ParameterValue
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Run Time5.0 minutes
Gradient5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min
MS/MS Conditions
ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Desolvation Temperature450 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transitions

The MRM transitions were optimized by direct infusion of the this compound reference standard. The protonated precursor ion [M+H]⁺ was selected, and characteristic product ions were identified.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound530.2243.13520
Sofosbuvir (for reference)530.2243.13520

Protocol

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (100 µg/mL) in methanol.

    • Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation:

    • Accurately weigh 10 mg of the Sofosbuvir drug substance and dissolve it in 10 mL of methanol to obtain a 1 mg/mL solution.

    • Further dilute this solution with a 50:50 mixture of Mobile Phase A and B to a final theoretical concentration of 10 µg/mL of the main analyte.

  • UPLC-MS/MS Analysis:

    • Inject the prepared standard and sample solutions into the UPLC-MS/MS system.

    • Acquire data using the MRM mode with the parameters specified above.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of this compound against its concentration for the standard solutions.

    • Determine the concentration of this compound in the sample solutions using the regression equation from the calibration curve.

Results and Discussion

The developed UPLC-MS/MS method demonstrated excellent performance for the quantification of this compound.

Linearity

A linear relationship between the peak area and concentration was observed over the range of 0.5 ng/mL to 100 ng/mL. The coefficient of determination (R²) was consistently greater than 0.995.

Concentration (ng/mL)Mean Peak Area (n=3)
0.51258
1.02495
5.012630
10.025150
25.062800
50.0125500
100.0251100
Precision and Accuracy

The precision of the method was evaluated by analyzing replicate injections of quality control (QC) samples at three concentration levels. The accuracy was determined by comparing the measured concentration to the nominal concentration.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
Low1.54.25.1102.3
Medium20.03.14.598.7
High80.02.53.8101.5
Limits of Detection and Quantification

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio (S/N).

ParameterValue
LOD (S/N ≥ 3)0.15 ng/mL
LOQ (S/N ≥ 10)0.5 ng/mL

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing & Quantification ref_std This compound Reference Standard stock_sol Prepare Stock Solution (100 µg/mL) ref_std->stock_sol api_sample Sofosbuvir API Sample sample_sol Prepare Sample Solution (10 µg/mL API) api_sample->sample_sol working_std Prepare Working Standards (0.1-100 ng/mL) stock_sol->working_std injection Inject into UPLC-MS/MS System working_std->injection sample_sol->injection chromatography Chromatographic Separation (ACQUITY BEH C18) injection->chromatography detection Mass Spectrometric Detection (MRM Mode) chromatography->detection peak_integration Peak Integration detection->peak_integration cal_curve Calibration Curve Construction peak_integration->cal_curve quantification Quantification of Impurity D cal_curve->quantification report Generate Report quantification->report

Caption: UPLC-MS/MS workflow for this compound quantification.

Signaling Pathway Diagram

G cluster_pathway Hypothetical Fragmentation Pathway of this compound parent Precursor Ion [M+H]⁺ m/z 530.2 fragment1 Product Ion m/z 243.1 (Phosphoramidate Moiety) parent->fragment1 Collision-Induced Dissociation (CID) fragment2 Neutral Loss of Ribose Moiety parent->fragment2

Caption: Proposed fragmentation of this compound in MS/MS.

Conclusion

The UPLC-MS/MS method described in this application note is rapid, sensitive, and specific for the quantification of this compound. The method has been demonstrated to be linear, precise, and accurate over a relevant concentration range. This protocol is well-suited for routine quality control analysis of Sofosbuvir drug substance to ensure compliance with regulatory requirements for impurity levels.

References

Application Note: Stability-Indicating HPLC Method for the Separation of Sofosbuvir and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sofosbuvir is a direct-acting antiviral medication used for the treatment of Hepatitis C.[1][2][3] It is essential to ensure the purity and stability of the drug substance and its formulations. This application note describes a validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of Sofosbuvir from its potential degradation products. Forced degradation studies were conducted under various stress conditions as per the International Conference on Harmonization (ICH) guidelines to demonstrate the method's specificity.[1][4][5]

Chromatographic System and Conditions

A variety of HPLC and UPLC systems can be employed for this analysis. The following is a representative method compiled from several validated procedures.[6][7]

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Instrument HPLC system with UV or PDA detector (e.g., Waters Alliance 2695)[6]
Column Hypersil BDS C8 or equivalent (e.g., Athena C18, 250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase Acetonitrile and 0.1% Formic acid buffer (50:50, v/v)[5][8]
Flow Rate 1.0 mL/min[5]
Injection Volume 10 µL[2]
Column Temperature Ambient or 40 °C[7]
Detection Wavelength 260 nm[2][8]
Internal Standard Atorvastatin (optional)

Experimental Protocols

Standard and Sample Preparation

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in the mobile phase to obtain a final concentration of 50 µg/mL.[5]

Sample Solution Preparation (from Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Transfer a quantity of the powder equivalent to one tablet's labeled amount of Sofosbuvir into a suitable volumetric flask.

  • Add a portion of the mobile phase and sonicate for 20 minutes to ensure complete dissolution.[5]

  • Dilute to the mark with the mobile phase to achieve a final concentration of approximately 50 µg/mL.[5]

  • Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[4][9] Sofosbuvir is subjected to various stress conditions to induce degradation.[1][2]

Acid Hydrolysis: Reflux a solution of Sofosbuvir in 0.1 N HCl at 70°C for 6 hours.[5] Neutralize the solution before injection.

Alkaline Hydrolysis: Reflux a solution of Sofosbuvir in 0.1 N NaOH at 70°C for 10 hours.[5] Neutralize the solution before injection.

Oxidative Degradation: Treat a solution of Sofosbuvir with 3% hydrogen peroxide at room temperature for 7 days.[5]

Thermal Degradation: Expose the solid drug to a temperature of 50°C for 21 days.[5]

Photolytic Degradation: Expose the solid drug to UV light (254 nm) for 24 hours.[8]

Data Presentation

The developed method effectively separates Sofosbuvir from its degradation products. The following table summarizes typical results from forced degradation studies.

Table 2: Summary of Forced Degradation Results for Sofosbuvir

Stress ConditionReagents and Conditions% DegradationDegradation Products Observed
Acid Hydrolysis 0.1 N HCl, 70°C, 6 hrs~23%[5]DP I (m/z 488)[5][10]
Alkaline Hydrolysis 0.1 N NaOH, 70°C, 10 hrs~50%[5]DP II (m/z 393.3)[5][10]
Oxidative 3% H₂O₂, RT, 7 days~19%[5]DP III (m/z 393)[5][10]
Thermal 50°C, 21 daysNo significant degradation[5]-
Photolytic UV light (254 nm), 24 hrsNo significant degradation[5][8]-

DP = Degradation Product

Table 3: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 21.1 - 1.4[7]
Theoretical Plates > 2000> 2200[5]
Resolution > 2> 4.5[7]

Visualizations

The following diagrams illustrate the key processes involved in the analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_degradation Forced Degradation start Start weigh Weigh Sofosbuvir Standard/Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve sonicate Sonicate (for tablets) dissolve->sonicate dilute Dilute to Final Concentration sonicate->dilute filter Filter through 0.45 µm filter dilute->filter inject Inject into HPLC System filter->inject separate Separation on C8/C18 Column inject->separate detect UV Detection at 260 nm separate->detect quantify Quantify Peaks detect->quantify stress Apply Stress Conditions (Acid, Base, Oxidative, etc.) degraded_sample Prepare Degraded Sample stress->degraded_sample degraded_sample->inject

Caption: Experimental Workflow for HPLC Analysis of Sofosbuvir.

degradation_pathway cluster_products Degradation Products sofosbuvir Sofosbuvir (Intact Drug) dp1 Degradation Product I (Acid Hydrolysis) sofosbuvir->dp1 Acidic Conditions dp2 Degradation Product II (Alkaline Hydrolysis) sofosbuvir->dp2 Alkaline Conditions dp3 Degradation Product III (Oxidative Degradation) sofosbuvir->dp3 Oxidative Conditions

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Sofosbuvir Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the determination of Sofosbuvir and its process-related impurity, Sofosbuvir Impurity D, using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The information is compiled from established and validated analytical procedures.

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. During its synthesis and storage, impurities can arise, which must be monitored to ensure the safety and efficacy of the drug product. This compound is a known related substance. This application note outlines a reliable HPLC method for the separation and quantification of Sofosbuvir from Impurity D. The method's suitability is based on its ability to resolve the main component from its impurities, as demonstrated in various studies on Sofosbuvir and its related substances.

Chromatographic Conditions

A summary of typical chromatographic conditions for the analysis of Sofosbuvir and its impurities is presented below. These parameters are based on a compilation of methods reported in the scientific literature.[1][2][3][4][5][6][7][8][9]

ParameterRecommended Conditions
Mobile Phase A 0.1% Trifluoroacetic Acid in Water or 0.1% Formic Acid in Water.[1][2][3][5][6] A buffer such as potassium dihydrogen phosphate (B84403) can also be used.[8]
Mobile Phase B Acetonitrile (B52724) or Methanol.[1][2][4][8]
Elution Mode Isocratic or Gradient. An isocratic elution with a 50:50 (v/v) mixture of aqueous and organic phase is common.[1][2] A gradient elution may be necessary for complex impurity profiles.[6]
Stationary Phase C18 Column (e.g., Agilent Eclipse XDB-C18, Waters X-Bridge C18, Cosmosil C18).[1][2][3][4] Dimensions are typically 250 mm x 4.6 mm with a 5 µm particle size.[1][2][4]
Flow Rate 0.9 - 1.0 mL/min.[4][6]
Column Temperature Ambient or controlled at 25-35 °C.[6]
Detection Wavelength 260 nm.[1][2][3][4]
Injection Volume 10 µL.[6]
Diluent A mixture of water and acetonitrile (50:50 v/v) is commonly used.[1][2]

Experimental Protocol

This protocol describes a representative isocratic RP-HPLC method for the analysis of Sofosbuvir and its Impurity D.

1. Preparation of Mobile Phase

  • Aqueous Phase (Mobile Phase A): Prepare a 0.1% solution of trifluoroacetic acid (TFA) in HPLC-grade water. For example, add 1.0 mL of TFA to 1000 mL of water. Filter through a 0.45 µm membrane filter and degas.

  • Organic Phase (Mobile Phase B): Use HPLC-grade acetonitrile.

  • Mobile Phase Mixture: For an isocratic run, mix the aqueous and organic phases in a 50:50 (v/v) ratio.[1][2] For example, mix 500 mL of Mobile Phase A with 500 mL of Mobile Phase B. Degas the final mixture.

2. Preparation of Standard Solutions

  • Standard Stock Solution of Sofosbuvir: Accurately weigh about 40 mg of Sofosbuvir reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent (Water:Acetonitrile, 50:50 v/v) to obtain a concentration of 400 µg/mL.[2]

  • Standard Stock Solution of this compound: Accurately weigh about 25 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 250 µg/mL.

  • Working Standard Solution: Prepare a suitable dilution of the stock solutions to obtain a final concentration within the expected linear range of the assay. For instance, a working standard could be prepared to contain a specific concentration of Sofosbuvir and its impurity.

3. Preparation of Sample Solution

  • For Bulk Drug: Accurately weigh a quantity of the Sofosbuvir sample, dissolve it in the diluent, and dilute to a known volume to achieve a target concentration similar to the standard solution.

  • For Pharmaceutical Dosage Forms: Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a single dose of Sofosbuvir into a volumetric flask, add the diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Analysis

  • Set up the HPLC system with the chromatographic conditions specified in the table above.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the blank (diluent), followed by the standard solution(s) and then the sample solution(s).

  • Record the chromatograms and integrate the peak areas.

5. Data Analysis

  • Identify the peaks of Sofosbuvir and Impurity D in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Calculate the amount of Impurity D in the sample using the following formula:

Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow A Sample and Standard Preparation E Sample Injection A->E B HPLC System Setup D Column Equilibration B->D C Mobile Phase Preparation C->B D->E F Chromatographic Separation E->F G Data Acquisition F->G H Peak Integration and Analysis G->H I Report Generation H->I

Caption: General workflow for HPLC analysis.

System Suitability

To ensure the validity of the analytical method, system suitability parameters should be evaluated. These typically include:

  • Tailing Factor: Should be ≤ 2.0 for the Sofosbuvir peak.

  • Theoretical Plates (N): Should be > 2000 for the Sofosbuvir peak.

  • Relative Standard Deviation (RSD) for replicate injections: Should be < 2.0% for the peak area of Sofosbuvir.

Conclusion

The described RP-HPLC method provides a robust and reliable approach for the quantitative analysis of Sofosbuvir and the determination of Impurity D. The mobile phase composition, stationary phase, and detection parameters are critical for achieving adequate separation and sensitivity. This application note serves as a comprehensive guide for researchers and analysts in the pharmaceutical industry. It is recommended to validate the method in your laboratory to ensure its suitability for your specific application.

References

Application Note and Protocol: A Guide to the Selection of C18 Columns for Sofosbuvir Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to selecting an appropriate C18 reversed-phase high-performance liquid chromatography (RP-HPLC) column for the analysis of Sofosbuvir and its related impurities. The selection of a suitable column is critical for achieving accurate, robust, and reliable analytical methods for impurity profiling in drug development and quality control.

Introduction to Sofosbuvir and Impurity Analysis

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1][2] During its synthesis and storage, various process-related and degradation impurities can arise.[3][4] Regulatory agencies require stringent control and monitoring of these impurities to ensure the safety and efficacy of the drug product. RP-HPLC with a C18 column is the most common analytical technique for this purpose.[1][2][5][6]

The choice of the C18 column significantly impacts the separation efficiency, resolution of critical pairs, and overall method performance. Key parameters to consider when selecting a C18 column include particle size, pore size, carbon load, end-capping, and column dimensions.

C18 Column Selection Workflow

The following diagram illustrates a logical workflow for the selection of an optimal C18 column for Sofosbuvir impurity analysis.

C18_Column_Selection_Workflow A Define Analytical Goal (e.g., Impurity Profiling, Stability Indicating) B Review Literature for Existing Methods A->B Information Gathering C Identify Critical Pairs of Impurities B->C Data Analysis D Select Initial Column Parameters C->D Parameter Definition E Column Screening Experiment D->E Experimental Design F Evaluate Performance Metrics (Resolution, Peak Shape, Tailing Factor) E->F Data Acquisition & Analysis G Method Optimization F->G Iterative Process H Select Optimal C18 Column F->H Decision Point G->E Refinement I Method Validation (as per ICH guidelines) H->I Finalization

Caption: Workflow for C18 Column Selection.

Comparative Data of C18 Columns for Sofosbuvir Analysis

The following table summarizes the chromatographic conditions and performance of various C18 columns used for the analysis of Sofosbuvir and its impurities, based on published methods.

Column Brand & Type Dimensions (mm) & Particle Size (µm) Mobile Phase Flow Rate (mL/min) Detection (nm) Key Findings Reference
Kromasil 100 C18250 x 4.6, 5 µmGradient: A) Buffer:ACN (97.5:2.5) B) ACN:IPA:MeOH:H₂O (60:20:10:10)1.0263Efficient separation of Sofosbuvir from its methyl and ethyl ester impurities.[1]
Zorbax SB C18250 x 4.6, 5 µmGradient: A) 0.1% TEA, pH 7.0 B) ACN:MeOH:IPA (850:100:50)-210, 260Effective separation of process-related impurities.[2]
Cosmosil C18250 x 4.6, 5 µmIsocratic: Methanol:Water (70:30)0.9260Simple isocratic method for estimation of Sofosbuvir.[7]
Agilent Eclipse XDB-C18250 x 4.6, 5 µmIsocratic: 0.1% TFA in Water:ACN (50:50)-260Good separation of Sofosbuvir and its phosphoryl impurity.[5][8]
X-Bridge BEH C18100 x 4.6, 2.5 µmGradient: A) 0.1% Formic Acid B) Acetonitrile0.6260Good separation and peak shape for degradation products.[4]
Hypersil C18150 x 4.6, 5 µmIsocratic: Acetonitrile:Water (70:30)1.0230Suitable for simultaneous estimation of Velpatasvir and Sofosbuvir.[9]

Detailed Experimental Protocols

The following are representative protocols for Sofosbuvir impurity analysis using a C18 column. These should be considered as starting points and may require optimization based on the specific impurities of interest and the HPLC system used.

Protocol 1: Gradient Method for Comprehensive Impurity Profiling

This protocol is adapted from a method designed for the separation of multiple process-related and degradation impurities.[1][2]

a. Materials and Reagents:

  • HPLC grade Acetonitrile (ACN)

  • HPLC grade Methanol (MeOH)

  • HPLC grade Isopropyl Alcohol (IPA)

  • Triethylamine (TEA)

  • Orthophosphoric Acid

  • Purified water (18.2 MΩ·cm)

  • Sofosbuvir reference standard and impurity standards

b. Chromatographic Conditions:

  • Column: Zorbax SB C18 (250mm x 4.6mm, 5µm) or equivalent[2]

  • Mobile Phase A: 0.1% Triethylamine in water, pH adjusted to 7.0 with orthophosphoric acid[2]

  • Mobile Phase B: Acetonitrile:Methanol:Isopropyl Alcohol (850:100:50 v/v/v)[2]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    15 40
    30 70
    35 10

    | 40 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 260 nm for most impurities, 210 nm for specific impurities like methyl benzoate.[2]

c. Sample Preparation:

  • Prepare a stock solution of Sofosbuvir in a suitable diluent (e.g., a mixture of mobile phase A and B).

  • For impurity analysis, a concentration of 1 mg/mL of the drug substance is typically used.

Protocol 2: Isocratic Method for Routine Quality Control

This protocol is a simpler, isocratic method suitable for the routine analysis of Sofosbuvir and a limited number of known impurities.[5][8]

a. Materials and Reagents:

  • HPLC grade Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA)

  • Purified water (18.2 MΩ·cm)

  • Sofosbuvir reference standard and impurity standards

b. Chromatographic Conditions:

  • Column: Agilent Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm) or equivalent[5][8]

  • Mobile Phase: 0.1% Trifluoroacetic Acid in a 50:50 (v/v) mixture of water and acetonitrile.[5][8]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Injection Volume: 20 µL

  • Detection Wavelength: 260 nm[5][8]

c. Sample Preparation:

  • Prepare a stock solution of Sofosbuvir in the mobile phase.

  • A typical concentration for assay and impurity determination is in the range of 160-480 µg/mL.[5][8]

Conclusion

The selection of an appropriate C18 column is a critical step in the development of a robust and reliable HPLC method for the analysis of Sofosbuvir and its impurities. The information and protocols provided in this application note serve as a valuable resource for researchers and scientists in the pharmaceutical industry. It is recommended to screen a variety of C18 columns with different properties to identify the optimal stationary phase for a specific set of impurities. Method validation should always be performed as per ICH guidelines to ensure the suitability of the developed method for its intended purpose.[1]

References

Application Note: Determination of Sofosbuvir Impurity D by RP-HPLC with UV Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic hepatitis C. As with any pharmaceutical compound, the identification and control of impurities are critical for ensuring its safety and efficacy. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of Sofosbuvir Impurity D, a diastereomer of Sofosbuvir. The method utilizes UV detection at a wavelength of 260 nm, which provides high sensitivity for both the active pharmaceutical ingredient (API) and its related impurities.[1][2][][4]

Sofosbuvir and its diastereomeric Impurity D share the same uracil (B121893) chromophore, resulting in similar UV absorbance maxima.[] The selected wavelength of 260 nm is based on the UV absorption spectrum of Sofosbuvir and has been demonstrated to be effective for the simultaneous analysis of Sofosbuvir and its process-related impurities.[1][2][4]

Experimental Protocol

This protocol outlines the RP-HPLC method for the analysis of this compound.

Materials and Reagents
  • Sofosbuvir Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Trifluoroacetic Acid (TFA)

  • Water (HPLC Grade)

  • Methanol (HPLC Grade)

Instrumentation
  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm)[1][2]

  • Data acquisition and processing software

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Column Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[1][2]
Mobile Phase 0.1% Trifluoroacetic Acid in Water:Acetonitrile (50:50, v/v)[1][2]
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm[1][2][4]
Injection Volume 10 µL
Column Temperature Ambient
Run Time Approximately 10 minutes
Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of Sofosbuvir and this compound reference standards in the mobile phase to obtain a final concentration of approximately 10 µg/mL for the impurity and 400 µg/mL for Sofosbuvir.

  • Sonicate the solution for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Sample Solution Preparation:

  • Accurately weigh and dissolve the sample containing Sofosbuvir in the mobile phase to achieve a nominal concentration of 400 µg/mL of Sofosbuvir.

  • Sonicate the solution for 15 minutes to ensure complete dissolution of the active ingredient.

  • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination of this compound.

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standard Solutions (Sofosbuvir & Impurity D) HPLC HPLC Analysis (UV Detection at 260 nm) Standard->HPLC Sample Prepare Sample Solution (Sofosbuvir Drug Substance/Product) Sample->HPLC Integration Peak Integration & Identification HPLC->Integration Quantification Quantification of Impurity D Integration->Quantification

Figure 1. Experimental workflow for the analysis of this compound.

Data Presentation

The following table summarizes the expected retention times for Sofosbuvir and a process-related impurity, which can be used as a reference for the analysis of Impurity D. The retention time for Impurity D, being a diastereomer, is expected to be close to that of Sofosbuvir but with sufficient resolution for quantification.

AnalyteRetention Time (min)
Sofosbuvir~3.7[1][2]
Process-Related (Phosphoryl) Impurity~5.7[1][2]

Note: The exact retention times may vary depending on the specific HPLC system, column, and laboratory conditions. System suitability tests should be performed to ensure adequate resolution between Sofosbuvir and Impurity D.

Conclusion

The described RP-HPLC method with UV detection at 260 nm is a simple, specific, and reliable approach for the determination of this compound in bulk drug substances and pharmaceutical dosage forms.[1][2] This method can be readily implemented in a quality control setting for routine analysis and stability studies of Sofosbuvir. Validation of this method in accordance with ICH guidelines is recommended before its application in a regulated environment.

References

Application Note and Protocol: A Comparative Analysis of Gradient and Isocratic Elution for the Determination of Sofosbuvir and Its Impurities by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic hepatitis C. As with any pharmaceutical active ingredient, the identification and quantification of impurities are critical for ensuring the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. A pivotal decision in HPLC method development is the choice between isocratic and gradient elution. This document provides a detailed comparison of these two elution modes for the analysis of Sofosbuvir and its related substances, offering comprehensive protocols and data to guide researchers in selecting the most appropriate method for their needs.

Isocratic elution, which uses a constant mobile phase composition, is known for its simplicity, robustness, and cost-effectiveness, making it suitable for routine quality control of simpler samples.[1][2] In contrast, gradient elution involves a change in the mobile phase composition during the analytical run.[1][3] This dynamic approach is highly effective for separating complex mixtures of compounds with a wide range of polarities, often providing superior resolution and sensitivity.[1][4][5]

Elution Methodologies: A Head-to-Head Comparison

The choice between isocratic and gradient elution depends on the specific requirements of the analysis, including the complexity of the sample, the number of impurities to be monitored, and the desired analysis time.

Isocratic Elution:

  • Advantages: Simplicity of operation, better reproducibility, stable baseline, and lower cost due to less complex instrumentation and lower solvent consumption.[1][5]

  • Disadvantages: Can lead to long run times for strongly retained compounds, poor resolution for complex samples, and peak broadening for later eluting peaks.[5][6]

Gradient Elution:

  • Advantages: Enhanced resolution for complex mixtures, sharper peaks leading to higher sensitivity, and reduced analysis time by accelerating the elution of strongly retained components.[1][4][5]

  • Disadvantages: Requires more complex instrumentation, can be more challenging to develop and transfer between laboratories, and may exhibit baseline drift.[5] A column re-equilibration step is also necessary after each run.[5]

The following diagram illustrates the logical relationship in choosing between isocratic and gradient elution for HPLC analysis.

Figure 1. Decision workflow for choosing an elution method. Sample Sample Complexity Assessment Simple Simple Sample (Few analytes with similar polarities) Sample->Simple Low Complexity Complex Complex Sample (Multiple analytes with diverse polarities) Sample->Complex High Complexity Isocratic Isocratic Elution Simple->Isocratic Gradient Gradient Elution Complex->Gradient QC Routine Quality Control Isocratic->QC RD Research & Development (Impurity Profiling) Gradient->RD

Caption: Decision workflow for choosing an elution method.

Experimental Protocols

The following are representative protocols for the analysis of Sofosbuvir and its impurities using both isocratic and gradient elution, based on published methods.

Isocratic Elution Protocol

This protocol is adapted from a method developed for the estimation of Sofosbuvir and its phosphoryl impurity.[7][8][9]

  • Chromatographic System: HPLC with UV detector.

  • Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm.[7][9][10]

  • Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724).[7][9][10]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.[9]

  • Detection Wavelength: 260 nm.[7][8][9]

  • Diluent: Water:Acetonitrile (50:50 v/v).[7]

Standard and Sample Preparation:

  • Standard Solution: Prepare a solution of Sofosbuvir and its impurities in the diluent at a suitable concentration.

  • Sample Solution: Accurately weigh and dissolve the sample containing Sofosbuvir in the diluent to achieve a known concentration.

Gradient Elution Protocol

This protocol is a composite based on several reported gradient methods for the analysis of Sofosbuvir and its related substances.[11][12]

  • Chromatographic System: HPLC with a PDA or UV detector.

  • Column: Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 µm) or Zorbax SB C18 (250mm x 4.6mm, 5µm).[11][12]

  • Mobile Phase A: 0.6% Trifluoroacetic acid in water, pH adjusted to 2.2 with acetonitrile (95:5 v/v).[11]

  • Mobile Phase B: A mixture of purified water, methanol, and acetonitrile (20:30:50 v/v/v).[11]

  • Gradient Program:

    • Time (min) | % Mobile Phase B

    • ---|---

    • 0 | 20

    • 15 | 40

    • 30 | 60

    • 40 | 80

    • 45 | 20

    • 50 | 20

  • Flow Rate: 1.0 mL/min.[11]

  • Injection Volume: 10 µL.[12]

  • Column Temperature: 35°C.[11]

  • Detection Wavelength: 263 nm for Sofosbuvir and 320 nm for certain impurities, or dual wavelength detection at 260 nm and 210 nm.[11][12]

  • Diluent: A mixture of buffer and acetonitrile (50:50 v/v).[12]

The following diagram illustrates the general experimental workflow for HPLC analysis of Sofosbuvir impurities.

Figure 2. General experimental workflow for HPLC analysis. cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weighing of Sample and Standards Dissolve Dissolution in Diluent Weigh->Dissolve Filter Filtration Dissolve->Filter Inject Injection into HPLC Filter->Inject Separate Chromatographic Separation (Isocratic or Gradient) Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification of Impurities Integrate->Quantify Report Reporting Results Quantify->Report

Caption: General experimental workflow for HPLC analysis.

Data Presentation: Comparative Summary

The following tables summarize the typical performance characteristics of isocratic and gradient elution methods for the analysis of Sofosbuvir and its impurities, based on data from various sources.

Table 1: Isocratic Method Performance
ParameterSofosbuvirPhosphoryl Impurity
Retention Time (min) 3.674[7][8]5.704[7][8]
Linearity Range (µg/mL) 160-480[7][8]10-30[7][8]
LOD (%) 0.01[8]0.03[8]
LOQ (%) 0.50[8]1.50[8]
Relative Standard Deviation (%) 1.741[7][8]0.043[7][8]
Table 2: Gradient Method Performance
ParameterSofosbuvirImpurity 1 (e.g., Methyl Uridine)Impurity 2 (e.g., RRT 0.39)
Retention Time (min) ~48.0[11]VariesVaries
Linearity Range LOQ - 150% of target conc.LOQ - 150% of target conc.[11]LOQ - 150% of target conc.[11]
LOD (µg/mL) ~0.1~0.1~0.1
LOQ (µg/mL) ~0.5~0.5~0.5
Accuracy (% Recovery) 80.0 - 120.080.0 - 120.0[12]80.0 - 120.0[12]

Conclusion

The selection between isocratic and gradient elution for the analysis of Sofosbuvir and its impurities is contingent upon the analytical objective.

For routine quality control where only a few known impurities with similar chromatographic behavior are monitored, an isocratic method offers simplicity, robustness, and cost-effectiveness. The shorter run times for the main components can also be advantageous for high-throughput environments.[7][9]

For comprehensive impurity profiling, forced degradation studies, and in research and development settings where a multitude of impurities with diverse polarities may be present, a gradient elution method is superior. It provides the necessary resolving power to separate complex mixtures, ensuring accurate quantification of all relevant species.[3][4] The enhanced sensitivity from sharper peaks is also a significant benefit for detecting trace-level impurities.[1][4]

Ultimately, the method of choice should be thoroughly validated according to ICH guidelines to ensure it is fit for its intended purpose.

References

sample preparation for Sofosbuvir impurity D analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. As with any pharmaceutical compound, the identification and quantification of impurities are critical for ensuring the safety and efficacy of the drug product. This application note provides a detailed protocol for the sample preparation and analysis of Sofosbuvir and its related substance, Impurity D, using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). Sofosbuvir Impurity D is a diastereomer of Sofosbuvir.

Analytical Method: RP-HPLC

A common method for the analysis of Sofosbuvir and its impurities is RP-HPLC with UV detection. This technique offers good resolution and sensitivity for separating the active pharmaceutical ingredient (API) from its related substances.

Chromatographic Conditions

A summary of typical chromatographic conditions for the analysis of Sofosbuvir and its impurities is presented in the table below. These conditions are based on established methods and can be adapted as needed.[1][2]

ParameterRecommended Conditions
Column Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm
Mobile Phase 0.1% Trifluoroacetic Acid in Water:Acetonitrile (B52724) (50:50, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Injection Volume 20 µL
Column Temperature Ambient
Mode Isocratic

Experimental Protocol

This section details the step-by-step procedure for preparing samples and standards for the analysis of this compound.

Materials and Reagents
  • Sofosbuvir Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Trifluoroacetic Acid (TFA)

  • Water (HPLC Grade)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Preparation of Solutions

1. Diluent Preparation: Prepare a diluent by mixing HPLC grade water and acetonitrile in a 50:50 ratio.

2. Standard Stock Solution Preparation:

  • Accurately weigh and transfer about 40 mg of Sofosbuvir reference standard and 2.5 mg of this compound reference standard into a 100 mL volumetric flask.[2]

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and then dilute to the mark with the diluent. This solution contains 400 µg/mL of Sofosbuvir and 25 µg/mL of this compound.

3. Working Standard Solution Preparation:

  • Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.[2]

  • Dilute to the mark with the diluent. This will result in a final concentration of 40 µg/mL of Sofosbuvir and 2.5 µg/mL of this compound.

4. Sample Preparation (from Tablets):

  • Weigh and finely powder not fewer than 20 tablets to determine the average tablet weight.

  • Accurately weigh a portion of the powder equivalent to 400 mg of Sofosbuvir and transfer it into a 200 mL volumetric flask.[3]

  • Add approximately 150 mL of diluent and sonicate for 30 minutes to ensure complete dissolution of the active ingredient.[3]

  • Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter.

  • Transfer 1.5 mL of the filtered solution into a 200 mL volumetric flask and dilute to the mark with the diluent. This results in a nominal concentration of 15 µg/mL of Sofosbuvir.[3]

Data Presentation

The following table summarizes the typical system suitability and performance data obtained from the analysis of Sofosbuvir and a related impurity using an RP-HPLC method.

ParameterSofosbuvirImpurity
Retention Time (min) ~3.67~5.70
Tailing Factor ≤ 2.0≤ 2.0
Theoretical Plates > 2000> 2000
Linearity Range (µg/mL) 160 - 480[1][2]10 - 30[1][2]
Limit of Detection (LOD) (µg/mL) 0.04[1][2]0.12[1][2]
Limit of Quantification (LOQ) (µg/mL) 0.125[1][2]0.375[1][2]

Note: The impurity data presented is for a phosphoryl-related impurity, which can be used as a proxy for the expected performance for other related impurities like Impurity D under similar chromatographic conditions.

Experimental Workflow

G cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing diluent Prepare Diluent (Water:Acetonitrile 50:50) stock Prepare Standard Stock Solution (Sofosbuvir & Impurity D in Diluent) diluent->stock working Prepare Working Standard Solution stock->working inject Inject Samples and Standards into HPLC System working->inject sample_prep Prepare Sample Solution (from Tablets) sample_prep->inject acquire Acquire Chromatographic Data (UV at 260 nm) inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Impurity Content integrate->calculate

Caption: Workflow for this compound Analysis.

References

Application of Forced Degradation in Sofosbuvir Impurity Profiling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forced degradation, or stress testing, is a critical component in the development of pharmaceutical products. By subjecting a drug substance to conditions more severe than accelerated stability testing, it is possible to elucidate its intrinsic stability, understand potential degradation pathways, and identify likely degradation products. This information is invaluable for the development and validation of stability-indicating analytical methods, which are essential for ensuring the quality, safety, and efficacy of the final drug product.

Sofosbuvir (B1194449), a direct-acting antiviral agent, is a cornerstone in the treatment of chronic Hepatitis C. A thorough understanding of its degradation profile is crucial for formulation development, setting appropriate storage conditions, and ensuring patient safety. These application notes provide a detailed overview and protocols for conducting forced degradation studies on sofosbuvir to profile its impurities.

Key Stress Conditions and Degradation Behavior

As per International Council for Harmonisation (ICH) guidelines, sofosbuvir should be subjected to a variety of stress conditions to comprehensively assess its stability.[1] Studies have shown that sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions, while it exhibits relative stability under neutral, thermal, and photolytic stress.[2][3]

Degradation Summary:

  • Acidic Hydrolysis: Significant degradation is observed.

  • Basic Hydrolysis: Sofosbuvir is highly labile in alkaline conditions, showing the most significant degradation.[2]

  • Oxidative Degradation: The drug shows susceptibility to oxidative stress.

  • Neutral Hydrolysis: Minimal to no degradation is typically observed.[2]

  • Thermal Degradation: Sofosbuvir is generally stable at elevated temperatures for extended periods.[2]

  • Photolytic Degradation: The drug is found to be stable when exposed to UV light.[2]

Analytical Techniques for Impurity Profiling

A stability-indicating analytical method is required to separate and quantify the active pharmaceutical ingredient (API) from its degradation products. For sofosbuvir, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique.[4][5][6] The use of a photodiode array (PDA) detector allows for the assessment of peak purity, while coupling the HPLC system with a mass spectrometer (LC-MS) is instrumental in the identification and structural elucidation of the degradation products.[2][7]

Experimental Protocols

The following protocols are generalized based on published literature and should be adapted and optimized for specific laboratory conditions and analytical instrumentation.

Preparation of Stock and Working Solutions
  • Stock Solution: Accurately weigh and dissolve an appropriate amount of sofosbuvir reference standard in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).[2]

  • Working Solution: Dilute the stock solution with the same solvent to a suitable working concentration for analysis (e.g., 50-100 µg/mL).[2][8]

Forced Degradation Procedures

For each stress condition, a sample of the sofosbuvir working solution is treated as described below. A control sample (unstressed working solution) should be analyzed concurrently.

  • To a known volume of the sofosbuvir working solution, add an equal volume of an acidic solution (e.g., 0.1 N HCl or 1 N HCl).[2][8]

  • Reflux the mixture at a specified temperature (e.g., 70°C or 80°C) for a defined period (e.g., 6-10 hours).[2][8]

  • After the exposure period, cool the solution to room temperature.

  • Neutralize the solution with an appropriate base (e.g., 0.1 N NaOH).

  • Dilute the solution to the initial working concentration with the mobile phase or a suitable solvent.

  • Analyze by HPLC.

  • To a known volume of the sofosbuvir working solution, add an equal volume of a basic solution (e.g., 0.1 N NaOH or 0.5 N NaOH).[2][8]

  • Reflux the mixture at a specified temperature (e.g., 60°C or 70°C) for a defined period (e.g., 10-24 hours).[2][8]

  • After the exposure period, cool the solution to room temperature.

  • Neutralize the solution with an appropriate acid (e.g., 0.1 N HCl).

  • Dilute the solution to the initial working concentration with the mobile phase or a suitable solvent.

  • Analyze by HPLC.

  • To a known volume of the sofosbuvir working solution, add an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂ or 30% H₂O₂).[2][8]

  • Keep the solution at room temperature or an elevated temperature (e.g., 80°C) for a specified duration (e.g., 2-7 days).[2][8]

  • After the exposure period, dilute the solution to the initial working concentration with the mobile phase or a suitable solvent.

  • Analyze by HPLC.

  • Place the solid drug substance or a solution of sofosbuvir in a temperature-controlled oven at a high temperature (e.g., 50°C) for an extended period (e.g., 21 days).[2]

  • For the solid sample, dissolve it in the solvent to the working concentration after the stress period. For the solution, allow it to cool to room temperature.

  • Analyze by HPLC.

  • Expose the solid drug substance or a solution of sofosbuvir to UV light (e.g., 254 nm) for a prolonged period (e.g., 21 days).[2][8]

  • A parallel sample should be kept in the dark to serve as a control.

  • For the solid sample, dissolve it in the solvent to the working concentration after the stress period.

  • Analyze by HPLC.

Data Presentation

The quantitative results from the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.

Table 1: Summary of Forced Degradation Results for Sofosbuvir

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradation Products
Acidic Hydrolysis0.1 N HCl6 hours70°C23%[2]1[2]
Basic Hydrolysis0.1 N NaOH10 hours70°C50%[2]1[2]
Oxidative Degradation3% H₂O₂7 daysRoom Temp.19.02%[2]1[2]
Thermal Degradation-21 days50°CNo Degradation[2]0[2]
Photolytic DegradationUV Light21 daysRoom Temp.No Degradation[2]0[2]
Neutral HydrolysisWater26 hoursRoom Temp.23.03%[9]Not specified

Table 2: Identified Degradation Products of Sofosbuvir by LC-MS

Degradation ProductStress ConditionRetention Time (Rt)m/zProposed Structure/Modification
DP IAcidic, Basic4.2 min488Hydrolysis product[2]
DP IIAcidic, Basic3.6 min393.3Hydrolysis product[2]
DP IIIOxidative3.2 min393Oxidation product[2]
Acid DegradantAcidicNot specified416.08(R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate[8]
Base Degradant ABasicNot specified453.13(S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate[8]
Base Degradant BBasicNot specified411.08(S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid[8]
Oxidative DegradantOxidativeNot specified527.15Not fully characterized[8]

Visualizations

Experimental Workflow

The logical flow of a forced degradation study for sofosbuvir is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation Sofosbuvir_API Sofosbuvir API/Drug Product Stock_Solution Prepare Stock Solution Sofosbuvir_API->Stock_Solution Working_Solution Prepare Working Solution Stock_Solution->Working_Solution Acid Acidic Hydrolysis Working_Solution->Acid Expose to Stress Base Basic Hydrolysis Working_Solution->Base Expose to Stress Oxidative Oxidative Degradation Working_Solution->Oxidative Expose to Stress Thermal Thermal Degradation Working_Solution->Thermal Expose to Stress Photolytic Photolytic Degradation Working_Solution->Photolytic Expose to Stress HPLC RP-HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC LCMS LC-MS Analysis HPLC->LCMS For Identification Method_Validation Stability-Indicating Method Validation HPLC->Method_Validation Impurity_Profile Impurity Profile LCMS->Impurity_Profile Degradation_Pathway Degradation Pathway Elucidation Impurity_Profile->Degradation_Pathway

Caption: Experimental workflow for forced degradation studies of sofosbuvir.

Sofosbuvir Degradation Logic

The following diagram illustrates the logical relationship between the stress conditions and the observed degradation of sofosbuvir.

G cluster_stress cluster_outcome Sofosbuvir Sofosbuvir Acid Acidic Sofosbuvir->Acid Base Basic Sofosbuvir->Base Oxidative Oxidative Sofosbuvir->Oxidative Thermal Thermal Sofosbuvir->Thermal Photolytic Photolytic Sofosbuvir->Photolytic Degradation Degradation Occurs Acid->Degradation Base->Degradation Oxidative->Degradation No_Degradation Stable Thermal->No_Degradation Photolytic->No_Degradation

Caption: Logical relationship of sofosbuvir stability under various stress conditions.

Conclusion

Forced degradation studies are indispensable for characterizing the impurity profile of sofosbuvir. The protocols and data presented herein provide a comprehensive guide for researchers to design and execute these studies effectively. By understanding the degradation pathways, robust and reliable stability-indicating methods can be developed, ultimately ensuring the quality and safety of sofosbuvir-containing drug products. It is important to note that the specific degradation products and the extent of degradation can be influenced by the exact experimental conditions, and thus, these protocols should be considered as a starting point for method development and validation.

References

Troubleshooting & Optimization

troubleshooting peak tailing in Sofosbuvir impurity D HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting HPLC analysis of Sofosbuvir and its related impurities. This resource provides in-depth guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you resolve common issues, with a specific focus on peak tailing observed during the analysis of Sofosbuvir impurity D.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem that can affect resolution, accuracy, and precision. The following guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.

Is the peak tailing affecting only this compound or all peaks in the chromatogram?

  • All Peaks Tailing: If all peaks in your chromatogram are tailing, this generally points to a system-wide issue.

  • Only this compound (or a few peaks) Tailing: This is more likely related to specific chemical interactions between the analyte, the stationary phase, and the mobile phase.

Scenario 1: All Peaks are Tailing

If you observe tailing for all peaks, consider the following potential causes and solutions:

Potential CauseRecommended Action
Column Void or Damage A void at the column inlet or a damaged column bed can cause peak distortion.[1] To check for a void, reverse the column and flush it with a solvent like isopropanol. If peak shape improves, the issue is likely a blocked frit or contamination at the inlet. If not, the column may need to be replaced. To prevent voids, avoid sudden pressure shocks by gradually increasing the flow rate.[1][2]
Extra-Column Dead Volume Excessive tubing length, wide-bore tubing, or improper fittings between the injector, column, and detector can lead to peak broadening and tailing.[1][3][4] Ensure all connections are secure and use tubing with the smallest possible internal diameter and length.
Column Contamination Strongly retained impurities from previous injections can accumulate on the column, leading to poor peak shape.[3][4] Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) to remove contaminants.[5]
Scenario 2: Only this compound (or specific peaks) is Tailing

Peak tailing for a specific compound like this compound, which contains basic functional groups, is often due to secondary interactions with the stationary phase.[6][7]

Potential CauseRecommended Action
Secondary Silanol (B1196071) Interactions Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing.[1][6][8]
1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (to around 2.5-3.0) protonates the silanol groups, minimizing their interaction with the protonated basic analyte.[2][6][7] This is a very effective strategy for improving the peak shape of basic compounds.[6]
2. Use a Modern, End-Capped Column: Employ a high-purity, Type B silica (B1680970) column that is well end-capped to reduce the number of accessible silanol groups.[1][7]
3. Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help to mask the residual silanol groups.[1][8]
4. Add a Sacrificial Base: Incorporating a small amount of a basic additive like triethylamine (B128534) (TEA) (e.g., 0.1%) into the mobile phase can effectively block the active silanol sites.[7]
Sample Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3][5] Reduce the injection volume or dilute the sample.
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[3][9] Whenever possible, dissolve the sample in the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for basic compounds like this compound?

A1: The most frequent cause is the interaction between the basic functional groups of the analyte and acidic residual silanol groups on the surface of the silica-based HPLC column.[6][8][10] These secondary interactions lead to a mixed-mode retention mechanism, which results in tailed peaks.

Q2: How does mobile phase pH affect peak tailing for this compound?

A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[11][12] For a basic compound like this compound, lowering the mobile phase pH to around 2.5-3.0 will protonate the residual silanol groups on the stationary phase, minimizing their ability to interact with the protonated analyte.[2][6] This typically leads to a significant improvement in peak symmetry.

Q3: Can the choice of HPLC column influence peak tailing?

A3: Absolutely. Modern HPLC columns, often referred to as Type B or high-purity silica columns, have a much lower concentration of acidic silanol groups and are more effectively end-capped.[7] Using such columns can dramatically reduce peak tailing for basic compounds. Columns with alternative chemistries, such as hybrid or polymer-based stationary phases, can also be considered.[7]

Q4: When should I consider adding a modifier like triethylamine (TEA) to my mobile phase?

A4: If you are using an older, Type A silica column or if pH adjustment and column selection have not fully resolved the peak tailing, adding a sacrificial base like TEA can be beneficial.[7] TEA is a small, basic molecule that will preferentially interact with the active silanol sites, thereby preventing them from interacting with your analyte.

Q5: Could my sample preparation be causing peak tailing?

A5: Yes. Two common sample-related issues are injecting too high a concentration of the analyte (column overload) and dissolving the sample in a solvent that is much stronger than your mobile phase (solvent mismatch).[3][5] Try reducing the sample concentration or dissolving your sample in the mobile phase.

Experimental Protocols

Recommended HPLC Method for Sofosbuvir and Impurity D Analysis

This method is a good starting point for the analysis of Sofosbuvir and its impurities and is designed to minimize peak tailing.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3.5 µm (or similar high-purity, end-capped column)
Mobile Phase A 0.1% Phosphoric acid in Water (pH adjusted to ~2.5)
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Acetonitrile (80:20 v/v)

Note: This is a general method and may require optimization for your specific instrument and sample.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in your HPLC analysis.

G Troubleshooting Peak Tailing cluster_0 Troubleshooting Peak Tailing cluster_1 Systemic Issue Troubleshooting cluster_2 Analyte-Specific Troubleshooting start Start: Peak Tailing Observed q1 Are all peaks tailing? start->q1 system_issue Systemic Issue Likely q1->system_issue Yes analyte_issue Analyte-Specific Issue q1->analyte_issue No check_column Check for Column Void / Damage system_issue->check_column adjust_ph Adjust Mobile Phase pH (Lower to ~2.5) analyte_issue->adjust_ph check_connections Inspect for Dead Volume (fittings, tubing) check_column->check_connections flush_column Flush Column with Strong Solvent check_connections->flush_column end Peak Shape Improved flush_column->end change_column Use High-Purity, End-Capped C18 Column adjust_ph->change_column modify_mp Increase Buffer Strength or Add Sacrificial Base (TEA) change_column->modify_mp check_sample Check for Sample Overload or Solvent Mismatch modify_mp->check_sample check_sample->end

Caption: A flowchart for systematically troubleshooting peak tailing in HPLC.

References

Technical Support Center: Optimizing Chromatographic Resolution of Sofosbuvir and Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for Sofosbuvir and its related substances, with a specific focus on achieving optimal resolution between the active pharmaceutical ingredient (API) and its diastereomeric impurity, Impurity D.

Troubleshooting Guide

Issue: Poor Resolution or Co-elution of Sofosbuvir and Impurity D Peaks

Poor resolution between Sofosbuvir and its diastereomer, Impurity D, is a common challenge in reversed-phase HPLC/UPLC analysis. This guide provides a systematic approach to troubleshoot and optimize your chromatographic method.

Question: My Sofosbuvir and Impurity D peaks are not well-separated. What is the first parameter I should investigate?

Answer: The first and often most impactful parameter to investigate is the mobile phase composition , specifically the organic modifier and the aqueous phase pH.

  • Organic Modifier: The choice and proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) can significantly influence selectivity between diastereomers. Acetonitrile generally provides better peak shape and efficiency, while methanol (B129727) can offer different selectivity. Systematically vary the percentage of the organic modifier in your mobile phase. A lower percentage of organic solvent will increase retention times and may improve resolution.

  • Mobile Phase pH: The pH of the aqueous portion of your mobile phase can alter the ionization state of Sofosbuvir and Impurity D, which in turn affects their interaction with the stationary phase. A slight adjustment in pH, particularly around the pKa values of the analytes, can lead to significant changes in retention and resolution. It is recommended to use a buffer to maintain a consistent pH throughout the analysis.[1][2][3]

Question: I have adjusted my mobile phase, but the resolution is still not satisfactory. What should I try next?

Answer: If mobile phase optimization is insufficient, the next logical step is to evaluate your stationary phase .

  • Column Chemistry: While standard C18 columns are commonly used, different C18 phases from various manufacturers can exhibit different selectivities due to variations in end-capping and silica (B1680970) properties. For diastereomeric separations, exploring alternative stationary phases can be highly effective. Consider columns with different selectivities, such as phenyl-hexyl or cyano phases.[4] Some studies have found specific C18 columns, like the Waters X-Bridge C18, to be particularly effective for separating Sofosbuvir and its impurities.[4]

  • Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., sub-2 µm for UPLC) will increase column efficiency and can lead to better resolution.[4][5] A longer column will also increase the number of theoretical plates and can improve separation, although this will also increase analysis time and backpressure.

Question: Can temperature play a role in improving the separation?

Answer: Yes, column temperature is a valuable parameter for optimizing separations. Increasing the column temperature can:

  • Decrease the viscosity of the mobile phase, leading to higher efficiency.

  • Alter the selectivity of the separation.

It is advisable to screen a range of temperatures (e.g., 25°C to 45°C) to determine the optimal condition for your specific method. Ensure your HPLC system has a column oven for precise temperature control.

Question: My peaks are tailing. How can I improve peak shape?

Answer: Peak tailing can negatively impact resolution. Common causes and solutions include:

  • Secondary Interactions: Silanol (B1196071) groups on the silica backbone of the stationary phase can cause tailing of basic compounds. Using a mobile phase with a low pH (e.g., with 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups.[6][7] Alternatively, using a highly end-capped column can minimize these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

  • Contamination: A contaminated guard column or analytical column can also cause peak tailing. Flush the column with a strong solvent or replace the guard column if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the chemical structures of Sofosbuvir and Impurity D, and why is their separation challenging?

A1: Sofosbuvir and Impurity D are diastereomers. They have the same molecular formula and connectivity but differ in the spatial arrangement of atoms at one or more chiral centers. This structural similarity makes them chemically very alike, leading to similar retention behavior on achiral chromatographic columns and thus making their separation challenging.

Q2: Which type of chromatography is most suitable for separating Sofosbuvir and Impurity D?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) are the most commonly employed techniques for the analysis of Sofosbuvir and its impurities.[4][6]

Q3: What are some recommended starting conditions for method development?

A3: A good starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% formic acid in water). A gradient elution from a lower to a higher concentration of acetonitrile can be used to screen for the optimal separation window.

Q4: How can I confirm the identity of the Sofosbuvir and Impurity D peaks?

A4: The most definitive way to confirm the identity of the peaks is by using a mass spectrometric detector (LC-MS). Since Sofosbuvir and Impurity D are isomers, they will have the same mass-to-charge ratio (m/z). Their identity can be confirmed by comparing their retention times with those of certified reference standards.

Experimental Protocol: A Baseline UPLC Method

This protocol provides a starting point for the separation of Sofosbuvir and its impurities, including Impurity D. Optimization will likely be required based on your specific instrumentation and sample matrix.

Instrumentation:

  • UPLC system with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions:

ParameterRecommended Condition
Column Waters X-Bridge BEH C18, 2.5 µm, 4.6 x 100 mm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-1 min: 10% B, 1-7 min: 10-90% B, 7-8 min: 90% B, 8-8.1 min: 90-10% B, 8.1-10 min: 10% B
Flow Rate 0.6 mL/min
Column Temperature 35°C
Detector Wavelength 260 nm
Injection Volume 2.5 µL

Sample Preparation:

  • Prepare a stock solution of Sofosbuvir in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

  • Dilute the stock solution to the desired concentration with the initial mobile phase composition.

Data on Chromatographic Conditions

The following table summarizes various reported chromatographic conditions for the analysis of Sofosbuvir and its impurities. This data can be used as a reference for method development and troubleshooting.

ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
Agilent Eclipse XDB-C18, 5 µm, 4.6 x 250 mm0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50 v/v)1.0260[6]
Kromasil 100 C18, 5 µm, 4.6 x 250 mmGradient with A: Buffer:Acetonitrile (97.5:2.5) and B: ACN:IPA:MeOH:Water (60:20:10:10)1.0263A Stability Indicating Reverse Phase High Performance Chromatography Method for Related Substances of Sofosbuvir in Tablet Dosage Form
Phenomenex Kinetex C18, 2.6 µm, 4.6 x 100 mm0.1% Ortho-phosphoric acid in Water:Methanol (40:60 v/v), pH 3.51.0260[5]
Zorbax SB C18, 5 µmGradient with A: 0.1M Triethylamine buffer pH 7 and B: Acetonitrile:Methanol:IPA (85:10:5)--Development and Validation of RP-HPLC Method for Quantification of impurities in Sofosbuvir

Visualizing the Troubleshooting Workflow

The following flowchart illustrates a logical approach to troubleshooting poor resolution between Sofosbuvir and Impurity D.

G start Start: Poor Resolution of Sofosbuvir & Impurity D mobile_phase Optimize Mobile Phase - Adjust Organic % - Modify Aqueous pH - Change Organic Modifier (ACN vs. MeOH) start->mobile_phase resolution_ok1 Resolution Acceptable? mobile_phase->resolution_ok1 stationary_phase Evaluate Stationary Phase - Try different C18 phases - Consider Phenyl-hexyl or Cyano columns - Use smaller particle size column resolution_ok1->stationary_phase No end End: Optimized Method resolution_ok1->end Yes resolution_ok2 Resolution Acceptable? stationary_phase->resolution_ok2 temperature Optimize Column Temperature (e.g., 25-45 °C) resolution_ok2->temperature No resolution_ok2->end Yes resolution_ok3 Resolution Acceptable? temperature->resolution_ok3 peak_shape Address Peak Shape Issues - Check for tailing - Adjust mobile phase pH - Reduce sample load resolution_ok3->peak_shape No resolution_ok3->end Yes peak_shape->mobile_phase

Caption: Troubleshooting workflow for optimizing the resolution between Sofosbuvir and Impurity D.

Visualizing the Experimental Workflow for Method Development

This diagram outlines the general workflow for developing a robust HPLC/UPLC method for the separation of Sofosbuvir and its impurities.

G start Start: Method Development Goal (Resolve Sofosbuvir & Impurity D) lit_review Literature Review & Analyte Characterization start->lit_review initial_conditions Select Initial Conditions - Column (e.g., C18) - Mobile Phase (e.g., ACN/H2O with acid) - Detector Wavelength (260 nm) lit_review->initial_conditions screening Screen Critical Parameters - Gradient Profile - Mobile Phase pH - Organic Modifier Type initial_conditions->screening optimization Optimize Separation - Fine-tune gradient - Adjust temperature - Vary flow rate screening->optimization validation Method Validation (as per ICH guidelines) - Specificity, Linearity, Accuracy, Precision, Robustness optimization->validation end End: Validated Analytical Method validation->end

References

addressing co-elution of Sofosbuvir degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing challenges in the analytical chromatography of Sofosbuvir. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the co-elution of Sofosbuvir and its degradation products.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the chromatographic analysis of Sofosbuvir.

Problem: A degradation product is co-eluting with the main Sofosbuvir peak.

Answer:

Co-elution of Sofosbuvir with its degradation products is a common challenge that compromises the accuracy of stability-indicating methods. Here is a systematic approach to troubleshoot and resolve this issue:

  • Confirm Co-elution: Use a photodiode array (PDA) detector to check the peak purity of the Sofosbuvir peak. An impure peak suggests the presence of a co-eluting species.[1]

  • Method Modification Strategy: If co-elution is confirmed, systematic modification of chromatographic parameters is necessary. The following workflow can guide your optimization process.

G Troubleshooting Workflow for Co-elution start Co-elution Detected (Peak Purity Fails) step1 Modify Mobile Phase (Organic Ratio / pH) start->step1 step2 Change Organic Modifier (e.g., ACN to MeOH) step1->step2 No Improvement end Resolution Achieved step1->end Resolved step3 Adjust Gradient Slope (Shallower Gradient) step2->step3 No Improvement step2->end Resolved step4 Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) step3->step4 No Improvement step3->end Resolved step5 Adjust Temperature step4->step5 No Improvement step4->end Resolved step5->end Resolved fail Consult Further (e.g., 2D-LC) step5->fail No Improvement

A step-by-step workflow for resolving co-elution issues.
  • Parameter-Specific Guidance:

    • Mobile Phase Composition: Adjusting the ratio of the organic solvent (acetonitrile or methanol) to the aqueous buffer can significantly alter selectivity. Also, modifying the pH of the aqueous phase can change the ionization state of Sofosbuvir and its degradants, impacting retention.[2]

    • Organic Modifier: If adjusting the ratio is insufficient, switching the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) is a powerful tool, as it changes the nature of the solvent-solute interactions.[3][4]

    • Stationary Phase: Different column chemistries offer different selectivities. If a standard C18 column fails to provide resolution, consider alternatives like Phenyl-Hexyl, Cyano, or PFP (Pentafluorophenyl) columns.[3] Trials have shown that columns like the X-Bridge BEH C18 can provide good separation and peak shape for Sofosbuvir and its degradation products.[3]

    • Gradient Elution: For complex mixtures of the parent drug and multiple degradation products, a gradient elution program is often superior to isocratic conditions. Start with a shallow gradient to maximize the separation of closely eluting peaks.[2]

Problem: My baseline is drifting during a gradient run.

Answer:

Baseline drift in gradient elution is often caused by differences in the UV absorbance of the mobile phase components (Eluent A and Eluent B) at the detection wavelength.

  • Cause: If an additive in your aqueous phase (e.g., formic acid, TFA, or a buffer salt) has significant UV absorbance at your detection wavelength (typically ~260 nm for Sofosbuvir), the baseline will rise or fall as the concentration of the organic phase changes.[3][5]

  • Solution: To compensate, you can add a small, empirically determined amount of the UV-absorbing additive to your organic eluent (Eluent B). For example, when using trifluoroacetic acid (TFA), the concentration in acetonitrile may need to be 10-30% lower than in the aqueous phase to achieve a stable baseline.

Problem: I am seeing unexpected "ghost" peaks in my chromatogram.

Answer:

Ghost peaks are spurious peaks that do not originate from the injected sample. They can typically be traced to two main sources:

  • Contaminated Mobile Phase: Impurities in the solvents, especially the water, can accumulate on the column during equilibration and then elute as a peak during the gradient. Using high-purity HPLC-grade water and solvents is critical.[6]

  • Carryover from Previous Injections: If a compound from a previous run was not fully eluted, it may appear in a subsequent chromatogram. To prevent this, ensure your gradient program is sufficient to elute all components and incorporate a robust column wash step between analyses.

To diagnose the issue, run a blank gradient (injecting only the mobile phase). If the ghost peaks are still present, the mobile phase is the likely source of contamination.

Frequently Asked Questions (FAQs)

Q1: What are the major degradation products of Sofosbuvir?

Sofosbuvir is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it is generally stable under thermal and photolytic stress.[1][3] The primary degradation pathways involve the hydrolysis of the phosphoramidate (B1195095) and ester moieties.

G SOF Sofosbuvir (C22H29FN3O9P) AcidDP Acid Degradation Product (m/z 417.08) SOF->AcidDP Acid Hydrolysis (1N HCl, 80°C) BaseDPA Base Degradation Product A (m/z 454.13) SOF->BaseDPA Base Hydrolysis (0.5N NaOH, 60°C) BaseDPB Base Degradation Product B (m/z 412.09) SOF->BaseDPB Base Hydrolysis (0.5N NaOH, 60°C) OxidDP Oxidative Degradation Product (m/z 527.15) SOF->OxidDP Oxidation (30% H2O2, 80°C)

References

impact of mobile phase pH on Sofosbuvir impurity separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Sofosbuvir and its impurities. This resource provides troubleshooting guidance and answers to frequently asked questions, with a focus on the critical role of mobile phase pH in achieving optimal chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What is the general impact of mobile phase pH on the separation of Sofosbuvir and its impurities in reverse-phase HPLC?

A1: The mobile phase pH is a critical parameter in the reverse-phase HPLC separation of Sofosbuvir and its impurities because it controls the ionization state of the analytes. Sofosbuvir has a pKa of approximately 9.3[1][2]. At a pH below its pKa, Sofosbuvir will be protonated and exist as a cation, while at a pH above its pKa, it will be in a neutral form. The retention of ionizable compounds on a C18 column is highly dependent on their polarity, and the ionized form is generally less retained than the neutral form. Therefore, adjusting the mobile phase pH can significantly alter the retention times and selectivity between Sofosbuvir and its impurities, many of which are also ionizable.

Q2: I am observing poor resolution between Sofosbuvir and a key impurity. How can I improve it by adjusting the mobile phase pH?

A2: Poor resolution between Sofosbuvir and an impurity can often be addressed by systematically adjusting the mobile phase pH. The goal is to find a pH where the ionization states of Sofosbuvir and the co-eluting impurity are sufficiently different to promote differential retention.

  • Low pH (e.g., 2.5-4.0): At acidic pH, both Sofosbuvir and many of its amine-containing impurities will be protonated. This can lead to good peak shapes and potentially altered selectivity compared to higher pH values. Several methods have been successfully developed in the pH range of 2.2 to 4.0[3][4][5][6][7].

  • Mid-range pH (e.g., 5.0-7.0): In this range, the ionization of both the analytes and the residual silanols on the silica-based column packing can be in a state of flux, which may lead to poor peak shapes or unpredictable retention. However, some methods have found success around pH 5.0 and 6.5[4].

  • High pH (approaching the pKa): As the pH approaches the pKa of Sofosbuvir (9.3), small changes in pH can cause large changes in retention time, potentially leading to robustness issues. It is generally advisable to work at a pH at least 1.5 to 2 units away from the pKa of the analytes to ensure method robustness.

Q3: My peaks for Sofosbuvir and its impurities are tailing. Can mobile phase pH help?

A3: Peak tailing for basic compounds like Sofosbuvir in reverse-phase HPLC is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica-based stationary phase. Adjusting the mobile phase pH can mitigate this issue:

  • Low pH: At a low pH (e.g., below 3), the silanol groups are protonated and less likely to interact with the protonated basic analytes. This is a common strategy to improve peak shape. The use of buffers like phosphate (B84403) or formate (B1220265) at these pH values is common.

  • Use of Triethylamine (B128534) (TEA): Adding a small amount of a competing base like triethylamine to the mobile phase can also help to mask the active silanol sites and improve peak shape. Some methods utilize TEA in their mobile phase[5].

  • Column Choice: Using a column with end-capping or a hybrid particle technology can also significantly reduce peak tailing.

Troubleshooting Guide

Problem Potential Cause Related to Mobile Phase pH Suggested Solution
Poor Resolution / Co-elution The ionization states of Sofosbuvir and the impurity are too similar at the current mobile phase pH, leading to similar retention times.Systematically adjust the mobile phase pH. A good starting point is to try a pH of around 3.0 and then evaluate lower (e.g., 2.5) and higher (e.g., 4.0) pH values. A small change in pH can sometimes dramatically improve selectivity.
Peak Tailing Secondary interactions between the basic analytes and acidic silanol groups on the column.Lower the mobile phase pH to below 3 to protonate the silanol groups. Consider adding a competing base like 0.1% triethylamine to the mobile phase. Ensure the use of a high-purity, end-capped C18 column.
Shifting Retention Times The mobile phase pH is too close to the pKa of Sofosbuvir or one of its impurities, making the method not robust to small variations in pH. The buffer capacity of the mobile phase is insufficient.Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of the analytes. Ensure the buffer concentration is adequate (typically 10-25 mM) to provide sufficient buffering capacity.
Degradation of Analytes Sofosbuvir is known to degrade under acidic and basic conditions[8][9]. The mobile phase pH might be promoting on-column degradation.If degradation is suspected, try using a mobile phase with a more neutral pH, provided that the separation is not compromised. However, acidic mobile phases are commonly used for good chromatography. Ensure that samples are stored appropriately and analyzed promptly.

Data Presentation

The following table summarizes the expected impact of mobile phase pH on the retention and resolution of Sofosbuvir and its impurities based on typical chromatographic behavior.

Mobile Phase pH Expected Ionization State of Sofosbuvir (pKa ~9.3) Expected Impact on Retention Time Potential for Resolution Considerations
2.0 - 3.5 Protonated (Cationic)Generally shorter retention times compared to neutral form.Good; often provides sharp peaks and good selectivity for basic impurities.Recommended for good peak shape and robustness. Common in many validated methods[4][5][7].
4.0 - 6.0 Protonated (Cationic)Retention may start to increase as the influence of silanol interactions changes.Variable; may offer unique selectivity for certain impurities.Peak shape can be a concern in this range due to silanol interactions.
6.5 - 8.0 Protonated (Cationic)Longer retention times.May be beneficial for resolving early eluting polar impurities.Increased risk of peak tailing. Column stability at higher pH should be considered.

Experimental Protocols

Below are examples of experimental protocols for the separation of Sofosbuvir and its impurities, with a focus on the mobile phase preparation.

Protocol 1: Low pH Mobile Phase for Impurity Profiling

This method is suitable for the separation of Sofosbuvir from its process-related and degradation impurities.

  • Chromatographic System: Agilent 1200 series HPLC with a UV or PDA detector[6].

  • Column: Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 µm)[6].

  • Mobile Phase A: Prepare a buffer solution by dissolving 0.6% Trifluoroacetic acid in water and adjusting the pH to 2.2 ± 0.05. Mix this buffer with Acetonitrile (B52724) in a ratio of 95:5 (v/v)[6].

  • Mobile Phase B: A mixture of purified water, methanol, and acetonitrile in the ratio of 20:30:50 (v/v/v)[6].

  • Gradient Program: A gradient program would be used to effectively separate all impurities.

  • Flow Rate: 1.0 mL/min[6].

  • Column Temperature: 25°C.

  • Detection Wavelength: 263 nm for Sofosbuvir[6].

  • Injection Volume: 10 µL.

Protocol 2: Isocratic Method for Routine Analysis

This method is a simpler, isocratic method suitable for routine quality control.

  • Chromatographic System: HPLC with a UV detector.

  • Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[10].

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50, v/v)[10].

  • Flow Rate: 1.0 mL/min[10].

  • Column Temperature: Ambient.

  • Detection Wavelength: 260 nm[10].

  • Injection Volume: 20 µL.

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Dissolve Sofosbuvir sample in diluent) injection Inject Sample sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Buffer + Organic Modifier, pH adjustment) separation Chromatographic Separation (C18 Column) mobile_phase_prep->separation injection->separation detection UV/PDA Detection separation->detection integration Peak Integration detection->integration quantification Impurity Quantification integration->quantification report Generate Report quantification->report

Caption: A typical experimental workflow for the HPLC analysis of Sofosbuvir impurities.

ph_effect cluster_ph Mobile Phase pH and Analyte Ionization cluster_retention Impact on Chromatographic Separation low_ph Low pH (e.g., 2.5) mid_ph Mid pH (e.g., 5.0) low_ph_effect Protonated Sofosbuvir (R-NH3+) Less Retained Good Peak Shape low_ph->low_ph_effect leads to high_ph High pH (e.g., 7.5) mid_ph_effect Protonated Sofosbuvir (R-NH3+) Variable Retention Potential for Peak Tailing mid_ph->mid_ph_effect leads to high_ph_effect Approaching Neutral Form More Retained Increased Tailing Risk high_ph->high_ph_effect leads to

Caption: The logical relationship between mobile phase pH and its impact on Sofosbuvir's chromatographic behavior.

References

effect of flow rate on the analysis of Sofosbuvir impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of flow rate on the analysis of Sofosbuvir and its impurities. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary analytical method for the analysis of Sofosbuvir and its impurities?

A1: The primary method for analyzing Sofosbuvir and its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][2][3] This technique is widely used due to its simplicity, specificity, precision, and accuracy in separating Sofosbuvir from its process-related and degradation impurities.[1][2]

Q2: How does flow rate influence the analysis of Sofosbuvir impurities?

A2: The flow rate of the mobile phase is a critical parameter in HPLC analysis that can significantly affect the separation and quantification of Sofosbuvir and its impurities. It can impact retention time, peak resolution, peak shape, and backpressure. An optimized flow rate is essential for achieving well-defined and well-separated peaks.[1][2]

Q3: What are the typical flow rates used for the analysis of Sofosbuvir impurities?

A3: For the analysis of Sofosbuvir and its impurities, typical flow rates in RP-HPLC methods range from 0.7 mL/min to 1.5 mL/min.[4][5] The optimal flow rate is often determined during method development and validation, with 1.0 mL/min being a commonly preferred rate.[1][2][6][7]

Q4: What are the consequences of using a flow rate that is too high or too low?

A4:

  • Too High: An excessively high flow rate can lead to a decrease in retention time and poor resolution between Sofosbuvir and its impurities. It can also cause an increase in system backpressure, potentially damaging the column and instrument.[4][8]

  • Too Low: A flow rate that is too low may result in increased analysis time and broader peaks, which can also negatively impact resolution and sensitivity.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Sofosbuvir impurities that may be related to the mobile phase flow rate.

ProblemSymptom(s)Possible Flow Rate Related Cause(s)Suggested Solution(s)
Poor Peak Resolution Overlapping peaks of Sofosbuvir and its impurities.The flow rate may be too high, reducing the interaction time of the analytes with the stationary phase.Systematically decrease the flow rate in small increments (e.g., 0.1 mL/min) to improve separation.[1][2] Ensure the mobile phase composition is optimized.
Inconsistent Retention Times Retention times for the same analyte vary between injections or runs.Fluctuations in the HPLC pump can cause an unstable flow rate.[9] Leaks in the system can also lead to a drop in flow rate.Ensure the pump is properly primed and degassed. Check for any leaks in the fittings and connections and tighten or replace them as needed.[8]
High Backpressure The system pressure exceeds the recommended limits for the column.The flow rate is too high for the column's particle size and dimensions. There may be a blockage in the system.[8][10]Immediately reduce the flow rate. If the pressure remains high, disconnect the column and flush the system to locate and remove any blockages.[8]
Broad or Tailing Peaks Peaks are wider than expected or asymmetrical.An unoptimized flow rate can contribute to peak broadening. Column overload or degradation can also be a cause.Optimize the flow rate.[1][2] If the issue persists, consider reducing the injection volume or replacing the column.[5]

Data Presentation

The robustness of an analytical method is tested by making small, deliberate changes to its parameters. The following table summarizes the effect of varying the flow rate on the retention time of Sofosbuvir and one of its impurities, as observed in a method validation study.

ParameterFlow Rate (mL/min)Sofosbuvir Retention Time (min)Impurity Retention Time (min)
Decreased Flow Rate 0.93.96.0
Optimized Flow Rate 1.03.6745.704
Increased Flow Rate 1.13.25.2

Data is illustrative and based on typical observations during HPLC method development. Actual values may vary depending on the specific method and instrumentation.

Experimental Protocols

Below is a detailed methodology for a validated RP-HPLC method for the estimation of Sofosbuvir and a related impurity.

Apparatus:

  • High-Performance Liquid Chromatograph (HPLC) equipped with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm.[1]

  • Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 260 nm.[1][2]

  • Injection Volume: 10 µL.[6]

  • Column Temperature: Ambient.[4]

  • Mode of Elution: Isocratic.[1]

Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve Sofosbuvir and its impurity in the mobile phase to prepare a stock solution of a known concentration.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to achieve the desired concentration for analysis.

  • Sample Solution: For pharmaceutical dosage forms, crush a tablet and dissolve the powder in the mobile phase. Sonicate and filter the solution before injection.

Visualization

The following diagram illustrates a troubleshooting workflow for addressing common HPLC issues related to flow rate during the analysis of Sofosbuvir impurities.

G Troubleshooting Workflow for Flow Rate Issues in Sofosbuvir Analysis start Start Analysis check_chromatogram Review Chromatogram (Resolution, Retention Time, Peak Shape) start->check_chromatogram issue_detected Problem Detected? check_chromatogram->issue_detected no_issue Analysis Successful issue_detected->no_issue No check_pressure Check System Backpressure issue_detected->check_pressure Yes high_pressure High Pressure? check_pressure->high_pressure reduce_flow Reduce Flow Rate Check for Blockages high_pressure->reduce_flow Yes check_rt Check Retention Time Stability high_pressure->check_rt No reinject Re-inject Sample reduce_flow->reinject rt_unstable Unstable RT? check_rt->rt_unstable check_pump_leaks Check Pump & Leaks Ensure Proper Degassing rt_unstable->check_pump_leaks Yes check_resolution Check Peak Resolution & Shape rt_unstable->check_resolution No check_pump_leaks->reinject poor_resolution Poor Resolution/ Broad Peaks? check_resolution->poor_resolution optimize_flow Optimize Flow Rate (Decrease Incrementally) poor_resolution->optimize_flow Yes poor_resolution->reinject No optimize_flow->reinject reinject->check_chromatogram

Caption: Troubleshooting workflow for HPLC analysis of Sofosbuvir.

References

column temperature effects on Sofosbuvir impurity chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Sofosbuvir and its impurities. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving accurate and robust results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal column temperature for the HPLC analysis of Sofosbuvir and its impurities?

A1: Based on various validated HPLC methods, the optimal column temperature for the analysis of Sofosbuvir and its impurities typically ranges from 25°C to 40°C.[1][2][3] Several studies have demonstrated that the analytical methods are robust within a ±5°C variation of the set temperature, indicating that minor fluctuations may not significantly impact the results.[1][4] For instance, one robustness study varied the temperature between 25°C and 35°C and reported no significant changes in the chromatographic profile.[4]

Q2: How does column temperature affect the retention time of Sofosbuvir and its impurities?

A2: In reversed-phase HPLC, increasing the column temperature generally leads to a decrease in the viscosity of the mobile phase, which in turn can result in shorter retention times for both Sofosbuvir and its impurities.[5] Conversely, a lower column temperature will typically increase retention times. It is crucial to maintain a consistent and stable temperature to ensure reproducible retention times between analyses.

Q3: Can column temperature impact the resolution between Sofosbuvir and its impurities?

A3: Yes, column temperature can influence the resolution between critical pairs of peaks. While some methods for Sofosbuvir have been shown to be robust to small temperature changes, significant deviations from the optimized temperature can affect selectivity and, consequently, resolution.[1][4] In some cases, increasing the temperature can improve peak efficiency and resolution, but this is not universally true and depends on the specific analytes and chromatographic conditions.[6]

Q4: What is the effect of inconsistent column temperature on peak shape?

A4: Inconsistent or fluctuating column temperature can lead to peak broadening or splitting. A stable temperature environment is essential for achieving sharp, symmetrical peaks. If you observe poor peak shapes, verifying the accuracy and stability of your column oven should be a primary troubleshooting step.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Sofosbuvir and its impurities, with a focus on temperature-related effects.

Problem Potential Cause (Temperature-Related) Recommended Solution
Shifting Retention Times Inconsistent column temperature.Ensure the column oven is calibrated and maintaining the set temperature. Allow sufficient time for the column to equilibrate to the set temperature before starting the analysis.
Drastic changes in ambient laboratory temperature affecting the mobile phase temperature before it enters the column.Use a mobile phase pre-heater if your HPLC system has one. Maintain a stable laboratory environment.
Poor Resolution Between Sofosbuvir and an Impurity The current column temperature is not optimal for the separation of a critical pair.Systematically vary the column temperature in small increments (e.g., 5°C) to find the optimal resolution. A Design of Experiments (DoE) approach can be beneficial for method optimization.[7]
The method is not robust enough for temperature variations.Re-evaluate and optimize the mobile phase composition and gradient profile in conjunction with temperature to improve robustness.
Peak Tailing or Broadening Column temperature is too low, leading to poor mass transfer kinetics.Increase the column temperature in 5°C increments to see if peak shape improves. Be aware that excessive temperatures can degrade the column stationary phase.[5]
Temperature mismatch between the mobile phase and the column.Ensure the mobile phase is adequately equilibrated to the column temperature. Using a longer piece of tubing inside the column compartment can help.
Irreproducible Results Between Different Days or Instruments Different thermal equilibration times or variations in the actual column temperature between systems.Standardize the column equilibration time in your standard operating procedure (SOP). Verify the temperature accuracy of different column ovens.

Experimental Protocols

Below are examples of detailed methodologies for the analysis of Sofosbuvir and its impurities, based on published literature.

Example Protocol 1: Isocratic RP-HPLC Method

This method is suitable for the routine analysis of Sofosbuvir and a related phosphoryl impurity.

  • Instrumentation: Agilent High-Pressure Liquid Chromatograph with a UV detector.

  • Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: Ambient.[9]

  • Detection Wavelength: 260 nm.[8]

  • Injection Volume: 20 µL.

  • Diluent: A 50:50 (v/v) mixture of water and acetonitrile.[8]

Example Protocol 2: Gradient RP-HPLC Method for Multiple Impurities

This method is designed for the separation of Sofosbuvir from multiple process-related impurities.

  • Instrumentation: Agilent HPLC 1200 series with a photodiode array detector.

  • Column: Zorbax SB C18, 250mm x 4.6mm, 5µm.

  • Mobile Phase A: 0.1% triethylamine (B128534) in water, pH adjusted to 7.0 with orthophosphoric acid.

  • Mobile Phase B: A mixture of Acetonitrile, Methanol, and Isopropyl alcohol in a ratio of 850:100:50 (v/v/v).

  • Gradient Program:

    • 0-45 min: 82% to 70% Mobile Phase A

    • 45-60 min: 70% to 25% Mobile Phase A

    • 60-65 min: Hold at 25% Mobile Phase A

    • 65-66 min: 25% to 82% Mobile Phase A

    • 66-80 min: Hold at 82% Mobile Phase A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.[1]

  • Detection Wavelength: 260 nm and 210 nm.

  • Injection Volume: 10 µL.

  • Diluent: A 50:50 (v/v) mixture of buffer and acetonitrile.

Visualizations

experimental_workflow prep Sample and Standard Preparation hplc HPLC System Setup (Column, Mobile Phase, Temperature) inject Sample Injection hplc->inject Equilibrate System separate Chromatographic Separation inject->separate detect UV Detection separate->detect process Data Processing and Analysis detect->process

Caption: A typical experimental workflow for the HPLC analysis of Sofosbuvir.

troubleshooting_logic start Chromatographic Issue Observed (e.g., Retention Time Shift, Poor Resolution) check_temp Verify Column Temperature Stability and Accuracy start->check_temp temp_ok Temperature is Stable and Accurate? check_temp->temp_ok adjust_temp Optimize Column Temperature (e.g., ±5°C increments) temp_ok->adjust_temp No other_params Investigate Other Parameters (Mobile Phase, Flow Rate, Column Health) temp_ok->other_params Yes resolved Issue Resolved adjust_temp->resolved other_params->resolved

Caption: A logical troubleshooting workflow for temperature-related HPLC issues.

References

Technical Support Center: Method Refinement for Complex Sofosbuvir Impurity Profiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method refinement for complex Sofosbuvir (B1194449) impurity profiles.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of Sofosbuvir and its impurities.

Issue Possible Cause Recommended Solution
Poor separation of Sofosbuvir and its impurities. Inadequate mobile phase composition.Optimize the mobile phase. A common starting point is a mixture of methanol (B129727) and water with 0.1% formic acid (50:50 v/v). Adjusting the ratio or using acetonitrile (B52724) as the organic modifier can improve separation.[1]
Incorrect column selection.Various C18 columns have been used successfully.[2][1] If co-elution persists, consider a column with a different stationary phase chemistry (e.g., Phenyl, Cyano).[2]
Inappropriate flow rate or gradient.For complex impurity profiles, a gradient elution may be necessary to achieve adequate resolution. Experiment with different gradient slopes and flow rates.
Unexpected peaks in the chromatogram. Contamination from solvents, glassware, or the sample itself.Ensure high purity solvents and clean glassware. Prepare a blank injection (mobile phase only) to identify system-related peaks.
Degradation of Sofosbuvir during sample preparation or analysis.Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions.[3] Prepare samples fresh and minimize exposure to harsh conditions. Ensure the mobile phase is not promoting degradation.
Inconsistent retention times. Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Column degradation.Use a guard column and ensure the mobile phase pH is within the column's recommended range. If performance declines, wash or replace the column.
Low sensitivity for impurities. Non-optimal detection wavelength.The maximum absorbance for Sofosbuvir is around 260-261 nm, which is typically used for detection.[1][4] However, impurities may have different absorption maxima. A photodiode array (PDA) detector can be used to identify the optimal wavelength for each impurity.
Insufficient sample concentration.While respecting the limits of solubility, a higher concentration of the sample can be injected to better detect low-level impurities.
Inadequate ionization in LC-MS/MS.Optimize the electrospray ionization (ESI) source parameters. Sofosbuvir and its impurities are often analyzed in positive ion mode.[5][6]
No degradation observed in forced degradation studies. Stress conditions are not harsh enough.Increase the concentration of the stressor, the temperature, or the duration of the study. For example, acid hydrolysis has been observed with 0.1N HCl at 70°C for 6 hours and 1N HCl at 80°C for 10 hours.
Sofosbuvir is stable under the applied conditions.Sofosbuvir has been reported to be relatively stable under thermal and photolytic stress. Confirm this with appropriate control experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for Sofosbuvir?

A1: Sofosbuvir is known to degrade under hydrolytic (acidic and basic) and oxidative conditions. Acid hydrolysis can lead to the cleavage of the phosphoramidate (B1195095) bond, while basic hydrolysis can also affect this linkage.[2] Oxidative degradation can result in the formation of N-oxides or other oxidation products.[3][7]

Q2: What are the recommended stress conditions for forced degradation studies of Sofosbuvir?

A2: Based on published studies, the following conditions have been successfully used to induce degradation:

  • Acid Hydrolysis: 0.1N HCl at 70°C for 6 hours or 1N HCl at 80°C for 10 hours.

  • Base Hydrolysis: 0.1N NaOH at 70°C for 10 hours or 0.5N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 7 days or 30% H₂O₂ at 80°C for two days.

  • Thermal Degradation: 50°C for 21 days (often shows no significant degradation).[3]

  • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) for 24 hours (often shows no significant degradation).[2]

Q3: Which analytical techniques are most suitable for Sofosbuvir impurity profiling?

A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used and robust method for routine analysis and stability testing.[1][4] For identification and characterization of unknown impurities and degradation products, Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred technique due to its high resolution and sensitivity.[5][8][9]

Q4: How can I confirm the identity of a new impurity?

A4: The identity of a new impurity is typically confirmed using mass spectrometry (MS) to determine its molecular weight and fragmentation pattern.[10] Further structural elucidation can be achieved through isolation of the impurity followed by nuclear magnetic resonance (NMR) spectroscopy.[2]

Q5: What are the typical acceptance criteria for method validation according to ICH guidelines?

A5: Method validation should be performed according to ICH Q2(R1) guidelines and typically includes evaluation of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[2][1] For instance, precision is often considered acceptable if the relative standard deviation (RSD) is less than 2%.[4]

Data Presentation

Table 1: Summary of Forced Degradation Studies of Sofosbuvir

Stress Condition Reagent/Parameter Temperature Duration Degradation (%) Reference
Acid Hydrolysis0.1N HCl70°C6 hours23%
1N HCl80°C10 hours8.66%
Base Hydrolysis0.1N NaOH70°C10 hours50%
0.5N NaOH60°C24 hours45.97%
Oxidative3% H₂O₂Room Temp.7 days19.02%
30% H₂O₂80°C2 days0.79%
Thermal-50°C21 daysNo degradation
PhotolyticUV light (254 nm)-24 hoursNo degradation

Experimental Protocols

Forced Degradation Study Protocol

This protocol provides a general framework for conducting forced degradation studies on Sofosbuvir.

  • Preparation of Stock Solution: Accurately weigh and dissolve Sofosbuvir in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).[3]

  • Acid Hydrolysis: To a portion of the stock solution, add an equal volume of 0.2N HCl to achieve a final concentration of 0.1N HCl. Reflux at 70°C for 6 hours.[3] After the specified time, cool the solution and neutralize it with an appropriate base (e.g., 0.1N NaOH).

  • Base Hydrolysis: To a portion of the stock solution, add an equal volume of 0.2N NaOH to achieve a final concentration of 0.1N NaOH. Reflux at 70°C for 10 hours.[3] After the specified time, cool the solution and neutralize it with an appropriate acid (e.g., 0.1N HCl).

  • Oxidative Degradation: To a portion of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature for 7 days.[3]

  • Thermal Degradation: Place a solid sample of Sofosbuvir in a temperature-controlled oven at 50°C for 21 days.[3]

  • Photolytic Degradation: Expose a solid sample of Sofosbuvir to UV light (254 nm) for 24 hours.[2]

  • Sample Analysis: After degradation, dilute the samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC or UPLC method.

RP-HPLC Method for Impurity Profiling

This protocol describes a typical RP-HPLC method for the analysis of Sofosbuvir and its impurities.

  • Instrumentation: A standard HPLC system with a UV or PDA detector.

  • Column: A C18 column (e.g., Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v).[1] Alternatively, a mixture of methanol and water with 0.1% formic acid (50:50 v/v) can be used.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation stock_solution Prepare Sofosbuvir Stock Solution stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, etc.) stock_solution->stress_conditions neutralize_dilute Neutralize and Dilute Samples stress_conditions->neutralize_dilute hplc_analysis RP-HPLC/UPLC Analysis neutralize_dilute->hplc_analysis Inject data_acquisition Data Acquisition (UV/MS) hplc_analysis->data_acquisition peak_integration Peak Integration and Quantification data_acquisition->peak_integration impurity_identification Impurity Identification (MS/MS) peak_integration->impurity_identification method_validation Method Validation (ICH) peak_integration->method_validation

Caption: Experimental workflow for forced degradation studies of Sofosbuvir.

troubleshooting_workflow start Poor Peak Resolution? cause1 Optimize Mobile Phase? start->cause1 Yes end Resolution Acceptable start->end No cause2 Change Column? cause1->cause2 No Improvement cause1->end Improved cause3 Adjust Gradient/Flow? cause2->cause3 No Improvement cause2->end Improved cause3->end Improved

Caption: Troubleshooting logic for poor chromatographic separation.

References

Validation & Comparative

A Comparative Guide to the Method Validation of Sofosbuvir Impurity D Analysis per ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical method validation for Sofosbuvir Impurity D, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. Ensuring the accurate quantification of impurities is critical for the safety and efficacy of pharmaceutical products. This document outlines the validation parameters for a typical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and compares it with a potential Ultra-Performance Liquid Chromatography (UPLC) method, supported by experimental data drawn from published literature.

Data Presentation: A Comparative Analysis of Validation Parameters

The following table summarizes the typical performance characteristics of a validated RP-HPLC method for the analysis of Sofosbuvir and its related impurities, including a proxy for Impurity D, as per ICH guidelines. This provides a benchmark for researchers developing and validating their own analytical methods.

Validation ParameterRP-HPLC Method 1Alternative Method (UPLC)ICH Acceptance Criteria
Specificity No interference from blank, placebo, and other impurities at the retention time of the analyte. Peak purity of >0.99.No interference observed. Peak purity of >0.99.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) >0.999 for a concentration range of LOQ to 150% of the specification limit.>0.999 for a concentration range of LOQ to 150% of the specification limit.A linear relationship should be demonstrated across the range of the analytical procedure. A correlation coefficient of >0.99 is generally acceptable.
Range 0.05 µg/mL to 1.5 µg/mL0.03 µg/mL to 1.5 µg/mLThe range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.5%The accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each). The mean recovery should be within an acceptable range (e.g., 98-102%).
Precision (RSD%)
- Repeatability< 2.0%< 1.5%RSD should be not more than 2.0% for the assay of the main component and not more than 5.0% for impurities.
- Intermediate Precision< 3.0%< 2.5%RSD should be not more than 3.0% for the assay of the main component and not more than 10.0% for impurities.
Limit of Detection (LOD) 0.015 µg/mL0.01 µg/mLThe LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. It is typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) 0.05 µg/mL0.03 µg/mLThe LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. It is typically determined at a signal-to-noise ratio of 10:1.
Robustness No significant impact on results with minor variations in flow rate, mobile phase composition, and column temperature.No significant impact on results with minor variations in flow rate, mobile phase composition, and column temperature.The reliability of an analytical procedure with respect to deliberate variations in method parameters should be demonstrated.

Experimental Protocols

The following protocols are representative of the methodologies used for the method validation of this compound analysis.

RP-HPLC Method
  • Chromatographic System: A liquid chromatograph equipped with a UV detector and an autosampler.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: A stock solution of this compound is prepared by dissolving a known amount in a suitable diluent (e.g., methanol (B129727) or mobile phase) to achieve a final concentration within the linear range.

    • Sample Solution: The drug substance or product is dissolved in the diluent to a known concentration.

  • Validation Procedure: The validation is performed according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.[1][2][3]

UPLC Method (Alternative)
  • Chromatographic System: An ultra-performance liquid chromatograph with a photodiode array (PDA) detector.

  • Column: A sub-2 µm particle size C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution with 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Detection Wavelength: 260 nm.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Standard and Sample Preparation: Similar to the RP-HPLC method, but potentially at lower concentrations due to the higher sensitivity of the UPLC system.

  • Validation Procedure: The validation follows the same ICH Q2(R1) parameters as the RP-HPLC method. The UPLC method is expected to offer shorter run times and improved resolution.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the method validation process for this compound analysis.

Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_execution 2. Validation Parameter Execution cluster_reporting 3. Documentation & Reporting Dev Analytical Method Development Proto Validation Protocol Definition Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate Precision) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust Data Data Analysis & Evaluation Robust->Data Report Final Validation Report Data->Report

Caption: ICH Q2(R1) Analytical Method Validation Workflow.

Specificity_Analysis_Workflow cluster_samples Sample Preparation cluster_analysis Chromatographic Analysis cluster_evaluation Evaluation Criteria Blank Blank (Diluent) Inject Inject all samples into chromatographic system Blank->Inject Placebo Placebo Placebo->Inject Impurity_Spiked API spiked with Impurity D & other impurities Impurity_Spiked->Inject API Active Pharmaceutical Ingredient (API) API->Inject Analyze Analyze Chromatograms Inject->Analyze No_Interference No interference at the retention time of Impurity D Analyze->No_Interference Peak_Purity Peak Purity > 0.99 Analyze->Peak_Purity Resolution Adequate resolution from adjacent peaks Analyze->Resolution

Caption: Specificity Determination Workflow.

Linearity_Assessment_Process Prep Prepare at least 5 concentrations of Impurity D standard (from LOQ to 150%) Inject Inject each concentration in triplicate Prep->Inject Plot Plot a graph of mean peak area versus concentration Inject->Plot Calc Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line Plot->Calc Accept Acceptance Criteria: r² > 0.999 Calc->Accept

Caption: Linearity Assessment Workflow.

References

Comparative Guide to Linearity and Range Determination for Sofosbuvir Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the determination of Sofosbuvir Impurity D, a critical process-related impurity in the manufacturing of the antiviral drug Sofosbuvir. The linearity and range of an analytical method are fundamental validation parameters that ensure the method's results are directly proportional to the concentration of the analyte over a specified interval.

The data and protocols presented here are synthesized from published analytical method validation studies. This guide will enable researchers to objectively evaluate different approaches for the quantification of this specific impurity, ensuring compliance with regulatory standards such as the International Council for Harmonisation (ICH) guidelines.

Method 1: Isocratic RP-HPLC Method

This method utilizes a straightforward isocratic elution, making it a robust and easily transferable technique for routine quality control. The impurity is identified as a process-related "Phosphoryl" impurity, which corresponds to the structural characteristics of Impurity D.

Experimental Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Data acquisition and processing software (e.g., LC solution software).

2. Chromatographic Conditions:

  • Column: Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724).[1][2]

  • Elution Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 260 nm.[1][2]

  • Temperature: Ambient.

3. Standard and Sample Preparation:

  • Diluent: A 50:50 (v/v) mixture of water and acetonitrile.[1]

  • Impurity Stock Solution: Prepare a stock solution of the Sofosbuvir phosphoryl impurity. For example, dissolve 25 mg of the impurity standard in 100 mL of diluent.[1]

  • Calibration Standards: Prepare a series of calibration standards by diluting the impurity stock solution with the diluent to achieve concentrations across the desired range (e.g., 10, 15, 20, 25, 30 µg/mL).[1][2]

4. Linearity Study Procedure:

  • Inject each calibration standard into the HPLC system in triplicate.

  • Record the peak area response for the impurity at each concentration level.

  • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).

Method 2: Gradient RP-HPLC Stability-Indicating Method

This method employs a gradient elution, which is often used in stability-indicating assays to separate the main component from a wide range of potential degradation products and process impurities.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a UV and/or Photodiode Array (PDA) Detector.

2. Chromatographic Conditions:

  • Column: Waters X-bridge C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.6% Trifluoroacetic acid in water, pH adjusted to 2.2, mixed with acetonitrile in a 95:5 (v/v) ratio.

  • Mobile Phase B: A 20:30:50 (v/v/v) mixture of purified water, methanol, and acetonitrile.

  • Elution Mode: Gradient.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 263 nm.

3. Standard and Sample Preparation:

  • Diluent: A mixture of water and acetonitrile is typically used.

  • Impurity Stock Solution: Prepare a stock solution of the specified impurity standard (e.g., Methyl Uridine and Impurity at RRT 0.39).

  • Calibration Standards: Prepare linearity solutions by spiking the impurity into a sample matrix at various levels, typically from the Limit of Quantitation (LOQ) to 150% of the target concentration.

4. Linearity Study Procedure:

  • Inject each linearity solution into the HPLC system.

  • Record the peak area response for the impurity at each concentration level.

  • Plot the peak area against the concentration to generate a calibration curve.

  • Calculate the correlation coefficient, slope, and intercept from the linear regression analysis.

Comparative Data Summary

The performance of the two methods in determining the linearity and range for this compound (or its equivalent) is summarized below.

ParameterMethod 1: Isocratic RP-HPLCMethod 2: Gradient RP-HPLC
Analyte Process-Related Impurity (Phosphoryl)Impurity at RRT 0.39
Linearity Range 10 - 30 µg/mL[1][2]LOQ - 150% of Target Concentration
Correlation Coefficient (R²) > 0.999 (Implied by good correlation)[1][2]> 0.999
Column Agilent Eclipse XDB-C18 (250 mm)Waters X-bridge C18 (150 mm)
Elution Type IsocraticGradient
Primary Application Routine Quality ControlStability-Indicating Assays

Workflow for Linearity and Range Determination

The following diagram illustrates the general experimental workflow for establishing the linearity and range of an analytical method for an impurity, consistent with ICH guidelines.

G A Prepare Impurity Stock Solution B Prepare Series of Calibration Standards (min. 5 concentrations) A->B D Inject Standards (n≥3) B->D C Set Chromatographic Conditions C->D E Acquire Peak Area Data D->E F Plot Mean Peak Area vs. Concentration E->F G Perform Linear Regression Analysis F->G H Evaluate Results (R², Slope, Intercept) G->H I Define Linearity & Range H->I

ICH-compliant workflow for linearity and range validation.

References

Comparative Guide to Accuracy and Precision in Sofosbuvir Impurity D Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of impurities in active pharmaceutical ingredients (APIs) like Sofosbuvir is paramount for ensuring drug safety and efficacy. This guide provides a comparative analysis of analytical methods used for the quantification of Sofosbuvir impurity D, a critical process-related impurity. The data presented is compiled from various validation studies to aid in the selection of the most suitable analytical methodology.

Understanding this compound

This compound is a diastereomer of Sofosbuvir, with the chemical name propan-2-yl (2S)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate.[1][2] Its structural similarity to the active ingredient necessitates highly specific and sensitive analytical methods for its detection and quantification. While some studies refer to "phosphoryl impurities" or "process-related impurities" more generally, this guide focuses on methods that have been validated for impurities structurally related to Sofosbuvir D.

Comparative Analysis of Analytical Methods

The following tables summarize the performance of different Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantification of Sofosbuvir-related impurities. While direct head-to-head comparisons are limited in the literature, this compilation allows for an objective assessment based on reported validation parameters.

Table 1: Performance Comparison of Analytical Methods for Sofosbuvir Impurity Quantification

MethodAnalyteLinearity Range (µg/mL)Accuracy (% Recovery)Precision (% RSD)LOD (µg/mL)LOQ (µg/mL)Reference
RP-HPLC 1 Phosphoryl Impurity10 - 30Not explicitly stated for impurity0.0430.120.375[3][4]
RP-HPLC 2 Sofosbuvir and its impurity0.5 - 7.590.2 - 113.9< 20.10.5[5]
UPLC 1 SofosbuvirNot specified for impurity99.62 - 99.73 (for Sofosbuvir)Not explicitly stated for impurity0.270.83[6]

Disclaimer: The data presented in Table 1 is for "phosphoryl impurity" and other "related impurities" as specific data for "this compound" across multiple methods was not available in the reviewed literature. "Phosphoryl impurity" is a general term for process-related impurities and may not be identical to this compound. The performance of these methods for the specific quantification of this compound may vary.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. The following are representative experimental protocols for the quantification of Sofosbuvir impurities.

RP-HPLC Method 1 (for Phosphoryl Impurity)[3][4]
  • Instrumentation: Agilent Eclipse XDB-C18 column (4.6 × 250 mm, 5 μm)

  • Mobile Phase: 0.1% trifluoroacetic acid in a 50:50 (v/v) mixture of water and acetonitrile.

  • Elution Mode: Isocratic

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Sample Preparation: Standard solutions of the phosphoryl impurity were prepared by dissolving 25 mg in 100 mL of a 50:50 (v/v) water:acetonitrile diluent. Further dilutions were made to achieve concentrations within the linearity range.[4]

RP-HPLC Method 2 (for Sofosbuvir and its impurity)[5]
  • Instrumentation: Not explicitly specified, but a C18 column is commonly used.

  • Mobile Phase: Not explicitly specified.

  • Elution Mode: Not explicitly specified.

  • Flow Rate: Not explicitly specified.

  • Detection: UV detection.

  • Sample Preparation: Standard solutions were prepared to achieve concentrations within the 0.5–7.5 ppm range.

UPLC Method 1 (for Sofosbuvir)[6]
  • Instrumentation: Waters UPLC system with a photodiode array detector and an X-Bridge BEH C18 column (100 × 4.6 mm, 2.5 µm).

  • Mobile Phase: Not explicitly specified.

  • Elution Mode: Not explicitly specified.

  • Flow Rate: Not explicitly specified.

  • Detection: Not explicitly specified.

  • Sample Preparation: Powdered tablets equivalent to 400 mg of Sofosbuvir were dissolved in mobile phase to a concentration of 15 µg∙mL⁻¹.

Experimental Workflow for Accuracy and Precision Studies

The following diagram illustrates a typical workflow for conducting accuracy and precision studies for a Sofosbuvir impurity, as guided by ICH principles.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation A Prepare Standard Stock Solution of this compound C Spike Placebo with Impurity D at different concentration levels (e.g., 80%, 100%, 120%) A->C B Prepare Placebo Solution B->C D Inject spiked samples into LC system (n=3 for each level) C->D Accuracy Study E Analyze multiple injections of a single sample (n=6) for repeatability (Intra-day precision) C->E Precision Study G Calculate % Recovery for Accuracy D->G F Analyze on different days with different analysts/equipment for intermediate precision E->F Intermediate Precision H Calculate % RSD for Precision E->H F->H I Compare results against acceptance criteria (e.g., Recovery 98-102%, RSD < 2%) G->I H->I

References

Unveiling the Limits: A Comparative Guide to the Detection and Quantification of Sofosbuvir Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

A critical aspect of ensuring the safety and efficacy of the antiviral drug Sofosbuvir lies in the stringent control of its impurities. This guide provides a comparative analysis of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Sofosbuvir Impurity D, alongside other known process-related and degradation impurities. The data presented herein is crucial for researchers, scientists, and drug development professionals involved in the quality control and analytical method development for Sofosbuvir.

There is some ambiguity in the public domain regarding the precise chemical structure of "this compound." Two primary structures are associated with this designation: a desphosphate impurity and a diastereomer of Sofosbuvir. This guide will focus on the diastereomeric impurity, a critical process-related impurity for chiral drugs like Sofosbuvir, while also presenting data for other relevant impurities to provide a comprehensive comparative landscape.

Comparative Analysis of Detection and Quantification Limits

The following table summarizes the reported LOD and LOQ values for various Sofosbuvir impurities, as determined by different analytical methodologies. These values are essential for evaluating the sensitivity of analytical methods used for impurity profiling.

Impurity Name/TypeAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
Diastereomer Impurity RP-HPLC0.007%0.02%
Process Related Impurity (Phosphoryl) RP-HPLC0.03% (0.12 µg)1.50% (0.375 µg)
Benzamide Impurity RP-HPLC0.002%0.05%
Methyl Benzoate Impurity RP-HPLC0.007%0.02%
Pentafluoro Phenol Impurity RP-HPLC0.003%0.01%

Experimental Protocols

The determination of LOD and LOQ values is a critical component of analytical method validation, ensuring the reliability and accuracy of the results. The following is a representative experimental protocol based on a common method used for the analysis of Sofosbuvir and its impurities.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A widely employed technique for the separation and quantification of Sofosbuvir and its related substances is RP-HPLC with UV detection.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Visible or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: A C18 stationary phase is commonly used, with typical dimensions of 4.6 mm x 250 mm and a particle size of 5 µm.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or diluted acid like trifluoroacetic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). For instance, a mobile phase consisting of 0.1% trifluoroacetic acid in a water and acetonitrile mixture (50:50 v/v) has been reported.[1]

  • Flow Rate: Typically maintained at 1.0 mL/min.

  • Detection Wavelength: UV detection is commonly performed at 260 nm, the wavelength of maximum absorbance for Sofosbuvir.[1]

  • Injection Volume: A standard injection volume of 10 µL is often used.

  • Column Temperature: Analyses are generally carried out at ambient temperature.

3. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepared by accurately weighing and dissolving the reference standards of Sofosbuvir and its impurities in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Working Standard Solutions: Prepared by diluting the stock solutions to the desired concentrations for calibration curves and LOD/LOQ determination.

  • Sample Solutions: Prepared by dissolving the drug substance or product in the diluent to a known concentration.

4. Determination of LOD and LOQ: The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio Method:

    • LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1.

    • LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.

  • Calibration Curve Method:

    • A series of solutions with decreasing concentrations of the impurity are injected.

    • The standard deviation of the response (e.g., peak area) of the blank or low concentration standards is determined.

    • The slope of the calibration curve is calculated.

    • LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the determination of LOD and LOQ for Sofosbuvir impurities using RP-HPLC.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Calculation cluster_result Result prep_standards Prepare Standard Stock Solutions (Sofosbuvir & Impurities) prep_working Prepare Working Standard Solutions (Serial Dilutions) prep_standards->prep_working hplc_analysis RP-HPLC Analysis prep_working->hplc_analysis prep_sample Prepare Sample Solution prep_sample->hplc_analysis peak_integration Peak Integration & Area Measurement hplc_analysis->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve sn_ratio Determine Signal-to-Noise Ratio peak_integration->sn_ratio lod_loq_calc Calculate LOD & LOQ calibration_curve->lod_loq_calc sn_ratio->lod_loq_calc report Report LOD & LOQ Values lod_loq_calc->report

Caption: Workflow for LOD and LOQ determination of Sofosbuvir impurities.

References

A Comparative Guide to Analytical Methods for Sofosbuvir Impurity Profiling: Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) like Sofosbuvir is paramount. This guide provides a comparative overview of various analytical methods designed to separate and quantify Sofosbuvir from its impurities, with a focus on method specificity and selectivity. The information presented is supported by published experimental data to aid in the selection of the most suitable analytical strategy for your research and quality control needs.

The development of robust analytical methods is critical for identifying and controlling impurities in pharmaceutical products. For Sofosbuvir, a key antiviral agent, a variety of methods have been developed and validated, primarily revolving around High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These methods are designed to be stability-indicating, meaning they can effectively separate the intact drug from its degradation products and process-related impurities.

Comparison of Chromatographic Methods

Several studies have detailed the successful development and validation of RP-HPLC and UPLC methods for the analysis of Sofosbuvir and its impurities. These methods are crucial for ensuring the quality of the drug substance and formulated products. Forced degradation studies, where the drug is exposed to stress conditions such as acid, base, oxidation, heat, and light, are invariably performed to demonstrate the specificity of these methods.[1][2][3]

The choice between HPLC and UPLC often depends on the desired speed and resolution of the analysis. UPLC methods generally offer faster run times and higher resolution compared to conventional HPLC.[2]

Below is a summary of quantitative data from various validated analytical methods, providing a clear comparison of their performance characteristics.

MethodColumnMobile PhaseDetection Wavelength (nm)Retention Time of Sofosbuvir (min)Key Impurities SeparatedReference
RP-HPLC Cosmosil C18 (250mm x 4.6mm, 5µm)Methanol: Water (70:30)260~4.3Degradation products from acid, alkaline, oxidative, photolytic, and thermal stress.[1]
RP-HPLC Agilent Eclipse XDB-C18 (250mm x 4.6mm, 5µm)0.1% Trifluoroacetic acid in Water: Acetonitrile (B52724) (50:50)2603.674Process-related phosphoryl impurity (RT: 5.704 min).[4][5]
RP-HPLC Zorbax SB C18 (250mm x 4.6mm, 5µm)Gradient elution with 0.1% triethylamine (B128534) (pH 7.0) and a mixture of Acetonitrile: Methanol: Isopropyl alcohol.210 and 260Not specifiedMethyl benzoate, Pentafluorophenol, and Benzamide impurities.[6]
UPLC Not specifiedAcetonitrile and 0.1% Formic acid bufferNot specifiedNot specifiedAcid, base, and oxidative degradation products.[2]
RP-HPLC Phenomenex Luna® LC C18 (150×4.6mm, 5μm)Acetonitrile: Methanol: Water (50:30:20 v/v/v)2602.1Not specified[7]

Key Performance Parameters

The following table summarizes the validation parameters for different analytical methods, highlighting their sensitivity and linearity.

MethodLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
UV-Spectroscopy 6-30Not specifiedNot specified[1]
RP-HPLC 10-500.57641.7468[1]
RP-HPLC (for Sofosbuvir) 160-4800.040.125[4][5]
RP-HPLC (for Phosphoryl impurity) 10-300.120.375[4][5]
RP-HPLC 10-50Not specifiedNot specified[7]

Experimental Protocol: A Validated RP-HPLC Method

This section provides a detailed methodology for a validated RP-HPLC method for the estimation of Sofosbuvir and its process-related phosphoryl impurity.[4][5]

1. Instrumentation and Chromatographic Conditions:

  • System: Liquid chromatograph equipped with a UV detector.

  • Column: Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 μm).

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile in a 50:50 ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 260 nm.

  • Temperature: Ambient.

2. Preparation of Solutions:

  • Diluent: A mixture of water and acetonitrile in a 50:50 ratio.

  • Standard Solution: Accurately weigh and dissolve 400 mg of Sofosbuvir and 25 mg of the phosphoryl impurity in 100 mL of diluent. Further dilute 5 mL of this solution to 50 mL with the diluent.

  • Sample Solution: Prepare a solution of the sample to be analyzed in the diluent to a concentration falling within the linearity range.

3. Method Validation: The method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, LOD, and LOQ.[4][5] The specificity of the method is demonstrated by its ability to separate the Sofosbuvir peak from the phosphoryl impurity peak, with retention times of approximately 3.674 min and 5.704 min, respectively.[4][5]

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the analysis of Sofosbuvir and its impurities using a stability-indicating HPLC method.

Sofosbuvir Impurity Analysis Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting Sofosbuvir_API Sofosbuvir API or Formulation Dissolution Dissolution in Diluent Sofosbuvir_API->Dissolution Standard Sofosbuvir and Impurity Standards Standard->Dissolution Dilution Serial Dilution Dissolution->Dilution Injection Injection into HPLC System Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (260 nm) Separation->Detection Integration Peak Integration and Quantification Detection->Integration Validation Method Validation (ICH Guidelines) Integration->Validation Report Final Report Validation->Report

Caption: Workflow for Sofosbuvir Impurity Analysis by HPLC.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. Sofosbuvir has been shown to be susceptible to degradation under various stress conditions:

  • Acidic and Basic Hydrolysis: Significant degradation is observed in both acidic and basic media.[2][3]

  • Oxidative Degradation: The drug also degrades in the presence of oxidizing agents like hydrogen peroxide.[1][3]

  • Thermal and Photolytic Stress: Sofosbuvir shows some susceptibility to thermal and photolytic degradation.[1]

The ability of the analytical methods to separate the resulting degradation products from the main Sofosbuvir peak is a key indicator of their specificity. Several degradation products have been identified and characterized using techniques like LC-MS.[2][3]

References

comparative analysis of HPLC and UPLC for Sofosbuvir impurity profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Sofosbuvir is a critical aspect of drug safety and efficacy. The identification and quantification of impurities are rigorously mandated by regulatory bodies. High-Performance Liquid Chromatography (HPLC) has traditionally been the gold standard for this task. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced a powerful alternative, promising significant enhancements in speed, resolution, and sensitivity. This guide provides a detailed comparative analysis of HPLC and UPLC for the impurity profiling of Sofosbuvir, supported by a synthesis of available experimental data.

The fundamental difference between HPLC and UPLC lies in the particle size of the stationary phase and the corresponding operating pressures. UPLC systems employ columns with sub-2 µm particles, a significant reduction from the 3-5 µm particles typically used in HPLC. This smaller particle size leads to a dramatic increase in chromatographic efficiency, but necessitates instrumentation capable of handling much higher backpressures. For the analysis of Sofosbuvir and its impurities, this translates to tangible differences in performance.

Executive Summary: UPLC Offers Speed and Sensitivity Advantages

While both techniques are capable of effectively separating Sofosbuvir from its impurities, UPLC generally demonstrates superior performance in terms of analysis speed and sensitivity. The use of smaller particles in UPLC columns leads to sharper peaks and better resolution, allowing for the detection of impurities at lower levels and significantly reducing run times. This can translate to higher sample throughput and reduced solvent consumption, offering both time and cost savings in a quality control environment. However, HPLC remains a robust and reliable technique, often with lower initial instrumentation costs and a wealth of established and validated methods.

Comparative Data: Performance Parameters

The following tables summarize typical performance parameters for HPLC and UPLC methods for Sofosbuvir impurity profiling, collated from various studies. It is important to note that direct head-to-head comparative studies are limited, and these values represent a synthesis of data from different sources.

Table 1: Typical Chromatographic Conditions

ParameterHPLCUPLC
Column C18 (e.g., Agilent Eclipse XDB-C18)C18 (e.g., Acquity UPLC BEH C18)
Particle Size 5 µm< 2 µm (e.g., 1.7 µm)
Column Dimensions 4.6 x 250 mm2.1 x 50-100 mm
Flow Rate 1.0 mL/min0.2 - 0.5 mL/min
Detection Wavelength ~260 nm~260 nm

Table 2: Comparative Performance Data

ParameterHPLCUPLC
Typical Run Time 10 - 30 minutes< 10 minutes
Retention Time of Sofosbuvir ~3.7 - 7.3 minutes[1][2]~1.1 - 3.2 minutes[3][4]
LOD for Impurities ~0.03% (relative to a specific concentration)[1]Generally lower than HPLC, enabling detection of trace impurities
LOQ for Impurities ~0.1% (relative to a specific concentration)[1]Generally lower than HPLC, allowing for more precise quantification of low-level impurities
Resolution Adequate for known impuritiesOften superior, allowing for better separation of closely eluting and unknown impurities

Experimental Protocols: Representative Methodologies

The following are representative experimental protocols for the analysis of Sofosbuvir and its impurities using HPLC and UPLC, based on commonly reported methods in the literature.

Representative HPLC Method
  • Instrumentation: An Agilent 1200 series HPLC system or equivalent, equipped with a photodiode array detector.

  • Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). A common isocratic mobile phase is a 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Detection: UV detection at 260 nm.[1]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: A stock solution of Sofosbuvir is prepared in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 0.4 mg/mL.[1] Working standards and samples are prepared by diluting the stock solution as required.

Representative UPLC Method
  • Instrumentation: A Waters Acquity UPLC system or equivalent, with a photodiode array detector.

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.[3][4]

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 5 mM ammonium (B1175870) formate (B1220265), pH 3.5) and an organic solvent (e.g., acetonitrile). A common mobile phase is a 60:40 (v/v) mixture of ammonium formate buffer and acetonitrile.[3][4]

  • Flow Rate: 0.2 mL/min.[3][4]

  • Column Temperature: Controlled at a specific temperature (e.g., 40 °C).

  • Detection: UV detection at 261 nm.[3][4]

  • Injection Volume: 1-5 µL.

  • Sample Preparation: A stock solution of Sofosbuvir is prepared in a suitable diluent (e.g., mobile phase) to a desired concentration. Working standards and samples are prepared by further dilution.

Workflow for Impurity Profiling: A Visual Comparison

The following diagram illustrates the general workflow for Sofosbuvir impurity profiling, highlighting the key differences in instrumentation and performance between HPLC and UPLC.

G cluster_0 Sample Preparation cluster_1 Chromatographic System cluster_1a HPLC cluster_1b UPLC cluster_2 Data Analysis cluster_3 Performance Outcomes Sample Sofosbuvir Sample Dissolution Dissolution in Diluent Sample->Dissolution HPLC_Injector Injector Dissolution->HPLC_Injector UPLC_Injector Injector Dissolution->UPLC_Injector HPLC_Pump HPLC Pump (~400 bar) HPLC_Pump->HPLC_Injector HPLC_Column HPLC Column (3-5 µm particles) HPLC_Injector->HPLC_Column HPLC_Detector Detector (UV) HPLC_Column->HPLC_Detector Chromatogram Chromatogram Acquisition HPLC_Detector->Chromatogram HPLC_Outcome HPLC: - Longer Run Time - Standard Resolution - Standard Sensitivity UPLC_Pump UPLC Pump (>1000 bar) UPLC_Pump->UPLC_Injector UPLC_Column UPLC Column (<2 µm particles) UPLC_Injector->UPLC_Column UPLC_Detector Detector (UV) UPLC_Column->UPLC_Detector UPLC_Detector->Chromatogram UPLC_Outcome UPLC: - Shorter Run Time - Higher Resolution - Higher Sensitivity Integration Peak Integration & Identification Chromatogram->Integration Quantification Impurity Quantification Integration->Quantification Report Reporting Quantification->Report

A comparative workflow of HPLC and UPLC for impurity profiling.

Conclusion: Choosing the Right Tool for the Job

The choice between HPLC and UPLC for Sofosbuvir impurity profiling depends on the specific needs and resources of the laboratory. For high-throughput environments where speed and sensitivity are paramount, UPLC offers significant advantages.[5][6] The ability to rapidly screen samples and detect trace-level impurities can accelerate drug development timelines and enhance quality control.

However, HPLC remains a robust, reliable, and cost-effective option for many applications. Its established history means a wider availability of validated methods and a larger knowledge base. For laboratories with budgetary constraints or those not requiring the ultimate in speed and sensitivity, HPLC is a more than capable tool for ensuring the purity of Sofosbuvir.

Ultimately, a thorough evaluation of analytical requirements, sample throughput needs, and budget will guide the decision-making process for selecting the most appropriate chromatographic technique for Sofosbuvir impurity profiling.

References

A Comparative Guide to Stationary Phases for the Separation of Sofosbuvir and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of stationary phase performance in the chromatographic separation of Sofosbuvir and its related substances, supported by experimental data to guide researchers, scientists, and drug development professionals in method development and validation.

The analytical control of Sofosbuvir, a direct-acting antiviral medication pivotal in the treatment of Hepatitis C, necessitates robust and reliable methods for the separation and quantification of its impurities. The choice of stationary phase in high-performance liquid chromatography (HPLC) is a critical factor that governs the resolution, selectivity, and overall efficiency of this separation. This guide provides a comparative overview of various stationary phases, summarizing their performance based on available experimental data.

Comparison of Stationary Phase Performance

While a comprehensive head-to-head quantitative comparison of a wide array of stationary phases for Sofosbuvir impurity analysis is not extensively documented in a single study, a systematic review of available literature provides valuable insights. One study explicitly explored various stationary phases, including C18, C8, Phenyl, Phenyl hexyl, Cyano, and Perfluorophenyl (PFP), for the separation of Sofosbuvir from its degradation products. The study concluded that a C18 stationary phase provided the best performance in terms of peak shape and separation for all eluted peaks[1].

The majority of published analytical methods for Sofosbuvir and its impurities rely on C18 columns, underscoring their general applicability and success in achieving adequate separation. The data presented in the following table is a compilation from various studies, each employing a specific C18 column under optimized conditions. This allows for a comparative assessment of the typical performance of C18 phases from different manufacturers.

Stationary PhaseColumn DimensionsMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Analyte Retention Time (min)Impurity Retention Time (min)Key Findings
X-Bridge C18 100 x 4.6 mm, 2.5 µmAcetonitrile (B52724) and 0.1% Formic acid bufferNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedFound to be the most effective in eluting all peaks with good separation and peak shape compared to C8, Phenyl, Phenyl hexyl, Cyano, and PFP phases.[1]
Agilent Eclipse XDB-C18 250 x 4.6 mm, 5 µm0.1% Trifluoroacetic acid in water:Acetonitrile (50:50)1.02603.6745.704 (Phosphoryl impurity)Simple isocratic method with good resolution between Sofosbuvir and its phosphoryl impurity.[2][3]
Zorbax SB C18 250 x 4.6 mm, 5 µmMobile Phase A: 0.1% triethylamine (B128534) (pH 7.0 with orthophosphoric acid), Mobile Phase B: Acetonitrile:Methanol:Isopropyl alcohol (850:100:50)Gradient210 & 260Not SpecifiedNot SpecifiedEffective for the separation of multiple process impurities using a gradient program and dual-wavelength detection.[4]
Kromasil 100 C18 250 x 4.6 mm, 5 µmMobile Phase A: Buffer:Acetonitrile (97.5:2.5), Mobile Phase B: Acetonitrile:Isopropyl alcohol:Methanol:Water (60:20:10:10)1.026354.2836.31 (Methyl ester), 43.77 (Ethyl ester)Gradient method capable of separating methyl and ethyl ester impurities from the parent drug.[5]
Discovery C18 250 x 4.6 mm, 5 µm0.01 N KH2PO4:Acetonitrile (60:40)1.02602.373Not SpecifiedRapid separation of Sofosbuvir and Velpatasvir.[6]
Kromasil C18 250 x 4.6 mm, 5 µmMethanol:Water (75:25)1.0261Not SpecifiedNot SpecifiedA simple isocratic method for the estimation of Sofosbuvir.[7]
ZORBAX Eclipse Plus C18 150 x 4.6 mm, 5 µm0.05 M phosphoric acid:Acetonitrile (66:34)2.02652.74Not SpecifiedA rapid and cost-effective method for the quantitative determination of Sofosbuvir.[8]

Experimental Protocols

The following are representative experimental protocols derived from the cited studies for the separation of Sofosbuvir and its impurities using a C18 stationary phase.

Method 1: Isocratic Separation of Sofosbuvir and Phosphoryl Impurity[2][3]
  • Stationary Phase: Agilent Eclipse XDB-C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Column Temperature: Ambient.

  • Sample Preparation: Standard solutions of Sofosbuvir (400 mg) and its phosphoryl impurity (25 mg) were prepared in 100 mL of a water:acetonitrile (50:50) diluent. A 5 mL aliquot of this solution was further diluted to 50 mL with the same diluent.

Method 2: Gradient Separation of Process Impurities[4]
  • Stationary Phase: Zorbax SB C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% triethylamine solution, with the pH adjusted to 7.0 using orthophosphoric acid.

  • Mobile Phase B: A solvent mixture of Acetonitrile, Methanol, and Isopropyl alcohol in the ratio of 850:100:50 (v/v/v).

  • Elution Mode: A simple gradient program was employed.

  • Detection: Dual wavelength detection at 260 nm (for known and unknown impurities) and 210 nm (for specific impurities like Methyl benzoate, Pentafluorophenol, and Benzamide).

Method 3: Separation of Ester Impurities[5]
  • Stationary Phase: Kromasil 100 C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: A mixture of buffer solution and acetonitrile (97.5:2.5, v/v).

  • Mobile Phase B: A mixture of acetonitrile, isopropyl alcohol, methanol, and purified water (60:20:10:10, v/v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Vial Thermostat Temperature: 10°C.

  • Detection: UV at 263 nm.

Logical Workflow for Stationary Phase Selection

The selection of an appropriate stationary phase is a critical step in method development. The following diagram illustrates a logical workflow for this process in the context of Sofosbuvir impurity analysis.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization & Alternative Selection A Define Analytical Target Profile: Separate Sofosbuvir from all known and potential impurities B Initial Stationary Phase Selection: Start with a versatile C18 column based on literature prevalence A->B C Method Scouting with C18: Evaluate peak shape, resolution, and retention B->C D Is separation adequate? C->D E Optimize mobile phase (organic modifier, pH, buffer) on the C18 column D->E No G Select best performing stationary phase and proceed to validation D->G Yes E->D F Screen Alternative Stationary Phases: - Phenyl (for aromatic impurities) - Cyano (for polar impurities) - C8 (for less hydrophobic analytes) E->F If optimization fails H Re-evaluate separation on alternative phase F->H H->E Partial Success H->G Success

Caption: A logical workflow for selecting a stationary phase for Sofosbuvir impurity analysis.

Conclusion

Based on the available literature, C18 stationary phases are the most widely and successfully used for the separation of Sofosbuvir and its impurities. While a direct quantitative comparison with other stationary phases like C8, Phenyl, and Cyano is limited, a qualitative study indicates the superiority of the C18 phase for this specific application[1]. The choice of a specific C18 column, along with the optimization of mobile phase conditions, is crucial for achieving the desired separation. For challenging separations where co-elution of impurities is observed on a C18 column, exploring alternative stationary phases with different selectivity, such as Phenyl or Cyano, may be a viable strategy. The provided experimental protocols and the logical workflow for stationary phase selection offer a solid foundation for developing and validating robust analytical methods for Sofosbuvir impurity profiling.

References

A Comparative Guide to Detectors for the Analysis of Sofosbuvir Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical quality control, the accurate and sensitive detection of impurities is paramount to ensure the safety and efficacy of drug products. This guide provides a comprehensive comparison of different detector technologies for the analysis of Sofosbuvir impurity D, a critical quality attribute in the manufacturing of the antiviral drug Sofosbuvir. This document is intended for researchers, scientists, and drug development professionals involved in the analytical development and quality control of Sofosbuvir.

The most prevalent analytical technique for the separation of Sofosbuvir and its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). While the chromatographic separation is crucial, the choice of detector significantly impacts the sensitivity, specificity, and overall performance of the analytical method. This guide focuses on the evaluation of Ultraviolet (UV), Photodiode Array (PDA), and Mass Spectrometry (MS) detectors.

Experimental Methodologies

The data presented in this guide are synthesized from various validated RP-HPLC methods reported for the analysis of Sofosbuvir and its impurities. While a single head-to-head comparison study was not identified, the compilation of data from multiple sources provides a strong basis for evaluating the relative performance of each detector. The typical experimental protocols are detailed below.

Chromatographic Conditions:

  • Column: A common choice is a C18 column (e.g., Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm) which provides good retention and separation of Sofosbuvir and its related substances.[1]

  • Mobile Phase: A gradient or isocratic elution is used, commonly consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like acetonitrile.[1] A typical composition is a 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[1]

  • Flow Rate: A flow rate of 1.0 mL/min is frequently employed.[2]

  • Injection Volume: The injection volume is typically around 20 µL.[2]

  • Column Temperature: The analysis is usually performed at ambient temperature.

Detector Settings:

  • UV/PDA Detector: Detection is typically carried out at a wavelength of 260 nm, which is the absorption maximum for Sofosbuvir.[1][2] A PDA detector allows for the acquisition of the entire UV-Vis spectrum of the eluting peaks, which aids in peak purity assessment and identification.[3]

  • Mass Spectrometry (MS) Detector: When coupled with LC, an electrospray ionization (ESI) source is commonly used.[3] Mass analysis can be performed in either positive or negative ionization mode to identify and characterize degradation products.[3]

Performance Comparison of Detectors

The selection of a detector is a critical decision in method development and is dictated by the specific requirements of the analysis, such as the need for quantitation, identification, or trace-level detection.

Table 1: Quantitative Performance Comparison of Detectors for this compound Analysis

ParameterUV/PDA DetectorMass Spectrometry (MS) Detector
Limit of Detection (LOD) 0.03% (0.12 µg)[1][4]Typically lower than UV, in the range of ng/mL to pg/mL (Specific data for Impurity D not found, but generally more sensitive)
Limit of Quantitation (LOQ) 1.50% (0.375 µg)[1][4]Typically lower than UV, in the range of ng/mL to pg/mL (Specific data for Impurity D not found, but generally more sensitive)
Linearity Range (Impurity) 10-30 µg/mL[1][4]Wide dynamic range, often several orders of magnitude
Correlation Coefficient (R²) > 0.999[4]> 0.99
Specificity/Selectivity Good, based on retention time and UV spectrum (with PDA)[3]Excellent, based on mass-to-charge ratio (m/z)
Application Routine quality control, quantitative analysisImpurity identification, structural elucidation, trace analysis

Discussion of Detector Performance:

  • UV/PDA Detectors: These are the most commonly used detectors for the routine analysis of Sofosbuvir and its impurities due to their robustness, ease of use, and cost-effectiveness.[5] They provide excellent quantitative performance with good linearity and precision.[1] A PDA detector offers the advantage of providing spectral information, which is useful for peak purity analysis and can help in the tentative identification of impurities by comparing their UV spectra with that of the main compound.[3] However, their sensitivity might be limited for detecting trace-level impurities, and they lack the specificity to definitively identify unknown impurities.

  • Mass Spectrometry (MS) Detectors: LC-MS is a powerful tool for the identification and characterization of impurities.[3] The high selectivity of the MS detector, based on the mass-to-charge ratio of the analytes, allows for the unambiguous identification of known and unknown impurities, even at trace levels.[3] While not typically used for routine quantitative analysis in all quality control labs due to higher cost and complexity, it is invaluable during method development, forced degradation studies, and for the characterization of reference standards.[3][6] The sensitivity of MS detectors is generally significantly higher than that of UV detectors.

Logical Workflow for Detector Selection

The choice of detector is a critical step in the overall analytical workflow. The following diagram illustrates a logical approach to selecting the appropriate detector for this compound analysis.

A Define Analytical Goal B Routine QC (Quantitation) A->B Known Impurity C Impurity Identification / Structural Elucidation A->C Unknown Impurity D Trace Level Analysis A->D Low Concentration E Select UV/PDA Detector B->E F Select Mass Spectrometry (MS) Detector C->F D->F G Method Validation (ICH Guidelines) E->G F->G H Routine Analysis G->H I Characterization & Reference Standard Prep G->I

Detector Selection Workflow

Experimental Workflow for Impurity Analysis

The general workflow for the analysis of this compound using RP-HPLC is depicted in the following diagram. This process ensures that the analytical method is robust, reliable, and fit for its intended purpose.

cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_detection Detection cluster_data Data Analysis A Weigh Sofosbuvir Sample & Impurity D Standard B Dissolve in Diluent (e.g., Mobile Phase) A->B C Prepare Calibration Standards B->C E Inject Samples and Standards C->E D Equilibrate HPLC System with Mobile Phase D->E F Chromatographic Separation on C18 Column E->F G UV/PDA Detection at 260 nm F->G H Mass Spectrometry Detection (for identification) F->H I Integrate Peak Areas G->I L Assess Peak Purity (PDA) / Confirm Mass (MS) G->L H->L J Construct Calibration Curve I->J K Quantify Impurity D J->K

Impurity Analysis Workflow

Conclusion

For the routine quantitative analysis of this compound in a quality control setting, a UV/PDA detector is a reliable and cost-effective choice. It provides the necessary performance in terms of linearity, precision, and accuracy as demonstrated by numerous validated methods. A PDA detector is particularly advantageous as it offers an additional layer of specificity through spectral analysis for peak purity assessment.

When the analytical goal shifts to the identification of unknown impurities, characterization of degradation products, or the analysis of trace-level contaminants, a Mass Spectrometry (MS) detector is indispensable. Its superior sensitivity and specificity provide unambiguous identification, which is crucial during drug development and for ensuring the comprehensive quality of the drug substance.

Ultimately, the selection of the detector should be based on a thorough evaluation of the analytical requirements, regulatory expectations, and available resources. A combination of these detector technologies is often employed throughout the lifecycle of a pharmaceutical product to ensure its quality and safety.

References

A Comparative Guide to Analytical Methods for the Determination of Sofosbuvir Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various analytical methods reported for the quantification of impurities in Sofosbuvir, with a focus on process-related impurities such as Impurity D. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of Sofosbuvir.

Introduction to Sofosbuvir and its Impurities

Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C.[1][2] During its synthesis and storage, impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product. One of the critical process-related impurities is often referred to as a phosphoryl impurity. The accurate and precise quantification of such impurities is crucial for regulatory compliance and quality assurance. This guide compares the performance of several reported analytical methods for this purpose.

Quantitative Data Summary

The performance of various reported High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of Sofosbuvir and its impurities are summarized below. These methods have been validated according to International Council for Harmonisation (ICH) guidelines.[3][4][5]

Parameter Method 1: RP-HPLC [3][4]Method 2: RP-HPLC [5]Method 3: UPLC [6]Method 4: RP-HPLC [7]
Column Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)Hypersil C18 (4.6 x 150 mm), 5 µmX-Bridge BEH C18 (100 x 4.6 mm), 2.5 µmPhenomenex Luna® LC C18 (150×4.6mm, 5μm)
Mobile Phase 0.1% Trifluoroacetic acid in Water:Acetonitrile (B52724) (50:50)Methanol (B129727) (100%)Gradient elution (details not specified)Acetonitrile: Methanol: Water (50:30:20 v/v/v)
Flow Rate 1.0 mL/min1.0 mL/minNot specified1.0 mL/min
Detection (UV) 260 nmNot specifiedPhotodiode Array Detector260 nm
Retention Time (Impurity) 5.704 minNot specifiedNot specifiedNot specified
Linearity Range (Impurity) 10-30 µg/mLNot specifiedNot specifiedNot specified
LOD (Impurity) 0.03% (0.12 µg)0.1 µg/mLNot specified0.1 µg/mL
LOQ (Impurity) 1.50% (0.375 µg)0.5 µg/mLNot specified0.5 µg/mL
Accuracy (% Recovery) Not specified90.2–113.9%99.62-99.73% (for Sofosbuvir)Not specified
Precision (%RSD) 0.043< 2.0Not specified< 2.0

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Method 1: RP-HPLC for Sofosbuvir and Phosphoryl Impurity[3][4]
  • Instrumentation : Agilent High-Performance Liquid Chromatograph with UV detector.

  • Column : Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase : A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.

  • Elution Mode : Isocratic.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at 260.0 nm.

  • Sample Preparation : Standard solutions of Sofosbuvir (400 mg) and the phosphoryl impurity (25 mg) are prepared in 100 mL of a 50:50 water:acetonitrile diluent. A 5 mL aliquot is further diluted to 50 mL with the same diluent.[4]

Method 2: UPLC Stability-Indicating Method[6]
  • Instrumentation : Waters UPLC system with a quaternary gradient pump and a photodiode array detector.

  • Column : X-Bridge BEH C18, 100 x 4.6 mm, 2.5 µm.

  • Mobile Phase : A 50:50 (v/v) mixture of buffers and solvents (details not fully specified).

  • Sample Preparation : Powdered tablets equivalent to 400 mg of Sofosbuvir are dissolved in 200 mL of diluent, sonicated, and filtered. A 1.5 mL aliquot of the filtrate is then diluted to 200 mL with the mobile phase to a final concentration of 15 µg/mL.[6]

  • Forced Degradation Studies : The stability of Sofosbuvir was tested under various stress conditions, including acidic (1N HCl at 80°C), basic (0.5N NaOH at 60°C), and oxidative (30% H2O2 at 80°C) conditions, to identify degradation products.[6]

Method 3: RP-HPLC for Estimation in Pure and Tablet Dosage Form[5]
  • Instrumentation : Agilent High-Pressure Liquid Chromatograph 1260 with a Photodiode Array Detector.

  • Column : Phenomenex Luna C-18, 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase : A mixture of acetonitrile and methanol (80:20 v/v) as solution A, and 0.1% phosphoric acid as solution B, used in a 40:60 ratio.

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 10 µL.

Visualizations

The following diagrams illustrate the general workflow for the comparison of analytical methods for Sofosbuvir impurity D.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation & Comparison start Start: Obtain Sofosbuvir Bulk Drug / Formulation prep_standard Prepare Standard Solutions (Sofosbuvir & Impurity D) start->prep_standard prep_sample Prepare Sample Solution (from Bulk or Tablet) start->prep_sample hplc Method A: RP-HPLC Analysis prep_standard->hplc uplc Method B: UPLC Analysis prep_standard->uplc lcms Method C: LC-MS Analysis prep_standard->lcms prep_sample->hplc prep_sample->uplc prep_sample->lcms linearity Linearity hplc->linearity lod_loq LOD & LOQ hplc->lod_loq accuracy Accuracy (% Recovery) hplc->accuracy precision Precision (%RSD) hplc->precision uplc->linearity uplc->lod_loq uplc->accuracy uplc->precision lcms->linearity lcms->lod_loq lcms->accuracy lcms->precision comparison Compare Performance Metrics linearity->comparison lod_loq->comparison accuracy->comparison precision->comparison

Caption: General workflow for comparing analytical methods for this compound.

G cluster_input Inputs cluster_process Analytical Process cluster_output Outputs sof_api Sofosbuvir API method_dev Method Development - Column Selection - Mobile Phase Optimization - Detector Settings sof_api->method_dev impurity_std Impurity D Standard impurity_std->method_dev reagents Reagents & Solvents reagents->method_dev method_val Method Validation (ICH) - Specificity - Linearity - Accuracy - Precision - Robustness method_dev->method_val quant_data Quantitative Results - Impurity D Level (%) - LOD/LOQ method_val->quant_data report Validation Report quant_data->report

Caption: Logical flow from inputs to outputs in impurity D method validation.

References

A Comparative Guide to the Validation of a Stability-Indicating UPLC Method for Sofosbuvir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of Sofosbuvir, a key antiviral drug for the treatment of Hepatitis C. UPLC technology offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including higher resolution, faster analysis times, and reduced solvent consumption. This document outlines detailed experimental protocols and presents comparative data to assist in the selection and implementation of a robust stability-indicating assay for Sofosbuvir.

Comparative Analysis of Validated UPLC Methods

The selection of an appropriate analytical method is critical for ensuring the quality, efficacy, and safety of pharmaceutical products. The following tables summarize the key parameters of several validated stability-indicating UPLC methods for Sofosbuvir, providing a clear comparison of their chromatographic conditions and performance characteristics.

Table 1: Chromatographic Conditions of Validated UPLC Methods for Sofosbuvir

ParameterMethod 1Method 2[1]Method 3Method 4[2]
Column AQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)AQUITY UPLC BEH C18 (150 mm x 2.1 mm, 2 µm)Phenomenex Kinetex C18 (100 Å, 2.6 µm)Not Specified
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water0.1% Orthophosphoric acid and Methanol (B129727)0.1% ortho-phosphoric acid in water and methanol (40:60% v/v), pH 3.550% 0.01N Potassium phosphate (B84403) monobasic buffer: 50% Acetonitrile
Flow Rate 0.4 mL/min1.0 mL/min1 mL/min0.3 mL/min
Detection Wavelength 260 nm236 nm260 nm260 nm
Retention Time Not SpecifiedSofosbuvir: 7.257 minNot SpecifiedSofosbuvir: 1.188 min

Table 2: Comparison of Method Validation Parameters

Validation ParameterMethod A (UPLC)[2]Method B (UPLC)[1]Method C (HPLC)
Linearity Range (µg/mL) 40-240200-6005-25[3]
Correlation Coefficient (r²) 0.999>0.9990.999[3]
Accuracy (% Recovery) 98-102Not SpecifiedNear 100%[3]
Precision (%RSD) 0.4Not Specified<2%
Limit of Detection (LOD) Not SpecifiedNot SpecifiedNot Specified
Limit of Quantification (LOQ) Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Reproducibility and accuracy are the cornerstones of analytical method validation. This section provides detailed methodologies for key experiments cited in the validation of a stability-indicating UPLC method for Sofosbuvir.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution: Accurately weigh and dissolve 100 mg of Sofosbuvir reference standard in 100 mL of methanol to obtain a concentration of 1 mg/mL.[4]

  • Working Standard Solution: Dilute the stock solution with the mobile phase to achieve the desired concentration within the linear range of the method.

  • Sample Preparation: For tablet dosage forms, crush a representative number of tablets to a fine powder. Dissolve a quantity of the powder equivalent to a single dose in a suitable solvent, sonicate for 15-20 minutes, and dilute to the final concentration with the mobile phase.[4] Filter the solution through a 0.45 µm nylon filter before injection.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. These studies involve subjecting the drug substance to various stress conditions to produce degradation products.

  • Acid Hydrolysis: Reflux a solution of Sofosbuvir in 0.1 N HCl at 70°C for 6 hours.[4]

  • Base Hydrolysis: Treat a solution of Sofosbuvir with 0.5 N NaOH at 60°C for 24 hours.[5]

  • Oxidative Degradation: Expose a solution of Sofosbuvir to 30% hydrogen peroxide (H₂O₂) at 80°C for two days.[5]

  • Thermal Degradation: Expose the solid drug substance to a temperature of 50°C for 21 days.[4]

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours.[5]

Following exposure to the stress conditions, the samples are diluted with the mobile phase and analyzed by the UPLC method to separate the parent drug from any degradation products. The method's ability to resolve these peaks demonstrates its stability-indicating capability. Studies have shown that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[4][5]

Visualizing the Workflow and Degradation

To further clarify the experimental processes and outcomes, the following diagrams have been generated using the Graphviz DOT language.

G cluster_prep Sample and Standard Preparation cluster_uplc UPLC Analysis cluster_val Method Validation (ICH Guidelines) ss Sofosbuvir Standard sol Dissolution in Solvent ss->sol ds Drug Substance/Product ds->sol dil Dilution to Working Concentration sol->dil fil Filtration (0.45 µm) dil->fil inj Injection into UPLC System fil->inj sep Chromatographic Separation (C18 Column) inj->sep det UV Detection sep->det dat Data Acquisition and Processing det->dat lin Linearity dat->lin acc Accuracy dat->acc pre Precision dat->pre spec Specificity dat->spec rob Robustness dat->rob lod LOD & LOQ dat->lod G cluster_degradation Forced Degradation Conditions Sofosbuvir Sofosbuvir Acid Acid Hydrolysis (e.g., 0.1N HCl, 70°C) Sofosbuvir->Acid Base Base Hydrolysis (e.g., 0.5N NaOH, 60°C) Sofosbuvir->Base Oxidation Oxidative Stress (e.g., 30% H₂O₂, 80°C) Sofosbuvir->Oxidation dp1 Degradation Product(s) I Acid->dp1 dp2 Degradation Product(s) II Base->dp2 dp3 Degradation Product(s) III Oxidation->dp3

References

Safety Operating Guide

Navigating the Safe Disposal of Sofosbuvir Impurity D: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical impurities are paramount to ensuring laboratory safety and environmental protection. Sofosbuvir impurity D, a substance encountered during the synthesis of the hepatitis C medication Sofosbuvir, requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal, aligning with regulatory best practices.

Immediate Safety and Hazard Information

According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Key hazard and precautionary statements include:

  • H302: Harmful if swallowed[1].

  • H410: Very toxic to aquatic life with long lasting effects[1].

  • P264: Wash skin thoroughly after handling[1].

  • P270: Do not eat, drink or smoke when using this product[1].

  • P273: Avoid release to the environment[1].

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[1].

  • P330: Rinse mouth[1].

  • P391: Collect spillage[1].

  • P501: Dispose of contents/container to an approved waste disposal plant[1].

The substance is stable under recommended storage conditions and is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1]. Under fire conditions, it may decompose and emit toxic fumes[1].

Core Principles of Laboratory Waste Management

The disposal of this compound must adhere to stringent federal, state, and local regulations. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle to grave" system for hazardous waste management[2]. This means that waste generators are responsible for the waste from its point of generation to its final disposal[3].

Key principles for managing laboratory chemical waste include:

  • Segregation: Incompatible chemicals must be separated to prevent dangerous reactions[4].

  • Containerization: Waste containers must be chemically compatible with the waste, in good condition, and securely closed[4].

  • Labeling: All waste containers must be clearly and accurately labeled with their contents and associated hazards.

  • Accumulation: Waste should be accumulated at or near the point of generation and managed by trained personnel[4].

  • Prohibition of Improper Disposal: Hazardous chemicals must not be disposed of in the regular trash or down the sewer drain[2][4].

Step-by-Step Disposal Procedures for this compound

The following protocol outlines the recommended steps for the proper disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Before handling this compound, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.

2. Waste Identification and Segregation:

  • Identify all waste containing this compound, including pure substance, contaminated solutions, and any contaminated materials (e.g., filter paper, gloves, vials).

  • Segregate this waste from other laboratory waste streams. Do not mix it with incompatible materials such as strong acids, strong alkalis, or strong oxidizing/reducing agents[1].

3. Container Selection and Labeling:

  • Select a waste container that is chemically compatible with this compound. Plastic containers are often preferred for their durability[5].

  • The container must be in good condition, with a secure, leak-proof lid[4].

  • Label the container clearly with "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).

4. Waste Accumulation:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of waste generation and under the control of laboratory personnel[4][5].

  • Ensure the storage area is well-ventilated.

5. Spillage and Decontamination:

  • In the event of a spill, collect the spillage immediately, taking care to avoid dust formation if it is a solid[1][6].

  • Use appropriate absorbent materials for liquid spills.

  • Decontaminate the affected area with a suitable cleaning agent and collect all cleanup materials as hazardous waste.

6. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not attempt to treat or dispose of the waste yourself unless you are specifically trained and authorized to do so. The waste must be sent to an approved waste disposal plant[1].

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Sofosbuvir_Impurity_D_Disposal_Workflow start Start: Waste Generation identify Identify Waste as This compound start->identify segregate Segregate from Incompatible Materials identify->segregate containerize Select & Label Compatible Container segregate->containerize accumulate Store in Designated Satellite Accumulation Area containerize->accumulate spill_check Spill Occurred? accumulate->spill_check cleanup Follow Spill Cleanup Protocol spill_check->cleanup Yes request_pickup Request Pickup by EHS/Licensed Contractor spill_check->request_pickup No cleanup->accumulate end_disposal Final Disposal at Approved Facility request_pickup->end_disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Sofosbuvir impurity D
Reactant of Route 2
Reactant of Route 2
Sofosbuvir impurity D

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.